molecular formula C10H11N3O2 B061188 ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 181284-32-2

ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Número de catálogo: B061188
Número CAS: 181284-32-2
Peso molecular: 205.21 g/mol
Clave InChI: ALZYQQZTDHYVPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 181284-32-2) is a high-value chemical building block with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound features a fused pyrrolo[3,2-c]pyridine heterocyclic system, which is a privileged scaffold in medicinal chemistry and materials science. The presence of both an electron-rich amino group and an ethyl ester carboxylate on the core structure makes it a versatile intermediate for further synthetic modification . Researchers utilize this compound primarily in the synthesis of more complex heterocyclic systems for pharmaceutical research and development. Its structural motif is commonly investigated in the discovery of kinase inhibitors and other biologically active small molecules. The calculated physical properties include a density of approximately 1.352 g/cm³ and a boiling point of around 431.9°C at 760 mmHg . Please handle with care according to safety guidelines. This product is labeled with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYQQZTDHYVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodology of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly optimized, ligand-efficient scaffolds, azaindoles (pyrrolo-pyridines) have emerged as privileged bioisosteres of the traditional indole ring. Specifically, ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) represents a highly versatile, multi-functional building block. By strategically positioning the pyridine nitrogen at the 5-position of the fused ring system, this scaffold alters the electronic distribution and hydrogen-bonding vectors, offering superior metabolic stability and aqueous solubility compared to its carbon-based analogs.

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed for reproducibility in medicinal chemistry campaigns.

Physicochemical Profiling & Drug-Likeness

Understanding the baseline physical and chemical properties of a scaffold is critical before integrating it into a high-throughput synthesis pipeline. The quantitative data for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is summarized below, sourced from chemical registry databases [1][1].

PropertyValueMechanistic Significance
Chemical Name Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylateDefines the core azaindole system with orthogonal functional handles.
CAS Registry Number 181284-32-2Unique identifier for procurement and literature tracking.
Molecular Formula C₁₀H₁₁N₃O₂Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 205.21 g/mol Strictly adheres to the "Rule of 3" for lead-like fragments.
Topological Polar Surface Area (TPSA) 81.0 ŲOptimal for oral bioavailability; balances polarity and lipophilicity.
Hydrogen Bond Donors (HBD) 3 (Pyrrole NH, Primary Amine NH₂)Facilitates strong interactions with target protein backbones.
Hydrogen Bond Acceptors (HBA) 4 (Pyridine N, Ester O, Amine N)Enhances solubility and enables multi-dentate binding modes.
Physical State Solid (Powder)Stable for long-term storage at 2-8°C; easy to handle and weigh.

Structural Mechanics and Pharmacophore Utility

In the context of kinase inhibitor design, the 1H-pyrrolo[3,2-c]pyridine core acts as a highly effective hinge-binding motif. The causality behind its success lies in its bidentate hydrogen-bonding capability. The pyrrole NH acts as a hydrogen bond donor, while the pyridine N acts as an acceptor, perfectly mimicking the interaction of ATP's adenine ring with the kinase hinge region.

The 3-amino group provides an auxiliary vector that can be functionalized (e.g., via urea formation or amide coupling) to reach into the DFG-out specificity pocket. Simultaneously, the 2-carboxylate group points toward the solvent-exposed front, serving as an ideal attachment point for solubilizing moieties (like piperazine or morpholine) without disrupting the core binding affinity.

G cluster_0 Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Pyrrole_NH Pyrrole NH (H-Bond Donor) Hinge_Backbone Kinase Hinge Region Backbone Amides/Carbonyls Pyrrole_NH->Hinge_Backbone Donates H-bond Pyridine_N Pyridine N (H-Bond Acceptor) Pyridine_N->Hinge_Backbone Accepts H-bond Amino_Group 3-Amino Group (Auxiliary Vector) Amino_Group->Hinge_Backbone Auxiliary H-bond Ester_Group 2-Carboxylate (Solvent Exposure) Solvent_Front Solvent Front / Specificity Pocket Ester_Group->Solvent_Front Vector for elongation

Figure 1: Pharmacophore model of the scaffold binding to a kinase hinge region.

Synthetic Methodology: The Thorpe-Ziegler Approach

The most robust and scalable method for synthesizing 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylates is via the base-catalyzed Thorpe-Ziegler cyclization [2][2]. The following protocol is engineered to be a self-validating system, detailing the causality behind each experimental choice.

Phase 1: N-Alkylation (Sₙ2 Substitution)
  • Preparation : Charge a flame-dried round-bottom flask with 4-aminopyridine-3-carbonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition : Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Causality : K₂CO₃ is selected as a mild, non-nucleophilic base. It effectively scavenges the HBr generated during the alkylation without risking the premature hydrolysis of the sensitive nitrile group.

  • Electrophile Addition : Cool the suspension to 0 °C and add Ethyl Bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Causality : Dropwise addition at low temperatures controls the reaction exotherm and strictly minimizes the double alkylation of the primary amine.

  • Reaction & Workup : Heat the mixture to 60 °C for 4 hours. Quench with water, extract with Ethyl Acetate, wash with brine (to strip residual DMF), and concentrate to yield the intermediate: ethyl 2-((3-cyanopyridin-4-yl)amino)acetate.

Phase 2: Thorpe-Ziegler Cyclization
  • Preparation : Dissolve the crude intermediate in absolute Ethanol (0.1 M).

  • Base Catalysis : Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in Ethanol (1.5 eq).

    • Causality : NaOEt is explicitly chosen to match the ethyl ester of the substrate. Using a mismatched base (e.g., NaOMe) would result in rampant transesterification, yielding a messy mixture of methyl and ethyl esters. The strong base is required to deprotonate the relatively weakly acidic alpha-methylene carbon (pKa ~13), initiating the intramolecular nucleophilic attack on the electrophilic nitrile carbon.

  • Cyclization : Heat the reaction to reflux (80 °C) for 2-3 hours. The intermediate imine rapidly tautomerizes to the stable enamine (the 3-amino group), driving the reaction forward via the thermodynamic stability of the newly formed aromatic pyrrole ring.

  • Isolation : Cool to room temperature and neutralize with 1M HCl to pH 7. The product precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

Synthesis_Workflow Start 4-Aminopyridine-3-carbonitrile (Starting Material) Intermediate N-Alkylated Intermediate Ethyl 2-((3-cyanopyridin-4-yl)amino)acetate Start->Intermediate SN2 N-Alkylation Reagent Ethyl Bromoacetate + K2CO3 in Anhydrous DMF (60°C) Reagent->Intermediate Dropwise Addition Cyclization Thorpe-Ziegler Cyclization NaOEt in Absolute EtOH (Reflux) Intermediate->Cyclization Intramolecular Addition Product Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Target Compound (CAS: 181284-32-2) Cyclization->Product Tautomerization & Precipitation

Figure 2: Synthetic workflow for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesis, the protocol must be validated analytically. The successful conversion is confirmed by specific spectral shifts:

  • LC-MS : Expected mass [M+H]⁺ at m/z 206.2.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • 8.85 ppm (s, 1H) : C4-H of the pyridine ring (highly deshielded due to proximity to the bridgehead and pyridine N).

    • 8.20 ppm (d, 1H) : C6-H of the pyridine ring.

    • 7.35 ppm (d, 1H) : C7-H of the pyridine ring.

    • 11.50 ppm (br s, 1H) : Pyrrole NH.

    • 5.80 ppm (br s, 2H) : Primary NH₂ group.

    • 4.30 ppm (q, 2H) & 1.35 ppm (t, 3H) : Ethyl ester protons.

Causality of Validation : The absolute disappearance of the methylene singlet (~4.0 ppm) present in the intermediate, coupled with the appearance of the highly deshielded pyrrole NH (>11 ppm) and the primary amine protons (~5.8 ppm), provides unequivocal proof that the Thorpe-Ziegler cyclization and subsequent tautomerization to the aromatic system have occurred successfully.

Applications in Drug Discovery

Beyond its utility in general kinase inhibition, the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold has been prominently featured in the development of advanced immunomodulatory agents. Notably, it serves as a critical intermediate in the synthesis of Toll-like receptor (TLR) inhibitors [3][3]. By leveraging the orthogonal reactivity of the 3-amino and 2-carboxylate groups, medicinal chemists can rapidly generate vast libraries of derivatives to fine-tune target affinity, selectivity, and pharmacokinetic profiles.

References

  • BLDPharm Database: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2)
  • Bidepharm Database: Chemical Properties of CAS 181284-32-2. Bidepharm.
  • Thieme Connect: Synthesis of Pyrrolo-pyridines via Thorpe-Ziegler Cycliz
  • Google Patents (US9643967B2): Pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors.

Sources

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Pharmacophore Rationale and In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privileged chemical building block and core pharmacophore. The 1H-pyrrolo[3,2-c]pyridine scaffold is a potent ATP-mimetic, structurally primed to act as a hinge-binding motif within the ATP-binding pockets of various kinases.

By leveraging the synthetic handles at the 3-amino and 2-carboxylate positions, medicinal chemists have developed highly selective in vitro inhibitors targeting FMS Kinase (CSF-1R) , MPS1 (TTK) Kinase , and the colchicine-binding site of tubulin . This technical guide dissects the in vitro mechanisms of action of this scaffold, detailing the causality behind target engagement and providing self-validating experimental protocols for rigorous preclinical evaluation.

Pharmacophore Logic and Target Engagement

The utility of the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold stems from its precise geometric alignment with biological targets. The bicyclic pyrrolo-pyridine core forms critical hydrogen bonds with the backbone amides of kinase hinge regions. Meanwhile, the 3-amino group allows for the synthesis of diarylamides and diarylureas, which extend into the hydrophobic selectivity pockets of kinases or the hydrophobic interface of α/β -tubulin[1][2].

Logic Scaffold Ethyl 3-amino-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Hinge Pyrrolo-pyridine Core ATP Hinge Binder Scaffold->Hinge R1 3-Amino Group Amide/Urea Functionalization Scaffold->R1 R2 2-Carboxylate Group Ester Modification Scaffold->R2 Target1 Target1 Hinge->Target1 R1->Target1 Target2 Tubulin Interface (Colchicine Binding) R1->Target2

Pharmacophore mapping of the pyrrolo[3,2-c]pyridine scaffold to specific biological targets.

Mechanism of Action I: FMS Kinase (CSF-1R) Inhibition

FMS kinase (Colony-Stimulating Factor-1 Receptor) is a type III receptor tyrosine kinase critical for the survival and proliferation of the monocyte/macrophage lineage. Overexpression of FMS is linked to tumor-associated macrophage (TAM) proliferation in ovarian, prostate, and breast cancers[1].

Derivatives of the pyrrolo[3,2-c]pyridine scaffold, such as the diarylamide KIST101029 , act as competitive ATP inhibitors. By binding to the FMS hinge region, these compounds block the autophosphorylation of the receptor, subsequently downregulating downstream PI3K/AKT and MAPK/ERK signaling pathways. This ultimately inhibits activator protein-1 (AP-1) transactivation and neoplastic cell transformation[3].

G CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Activates PI3K PI3K / AKT Pathway FMS->PI3K Phosphorylation MAPK MEK / ERK Pathway FMS->MAPK Phosphorylation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Competitive ATP Inhibition Proliferation Macrophage Proliferation & Tumor Survival PI3K->Proliferation Drives MAPK->Proliferation Drives

Inhibition of FMS Kinase signaling by pyrrolo[3,2-c]pyridine derivatives.

Self-Validating Protocol: TR-FRET FMS Kinase Assay

Causality Focus: Radiometric assays often suffer from ATP depletion artifacts, and heterocyclic compounds like pyrrolo-pyridines frequently exhibit intrinsic autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a time delay before measurement, allowing short-lived background fluorescence to decay.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing the highly hydrophobic pyrrolo-pyridine derivatives from adhering to the microplate walls, which would artificially lower the effective compound concentration.

  • Compound Dilution: Perform serial 3-fold dilutions of the inhibitor in 100% DMSO, then dilute 1:100 in the aqueous buffer. Causality: This maintains the final DMSO concentration at exactly 1% across all wells, preventing solvent-induced kinase denaturation.

  • Incubation: Add 5 nM recombinant FMS kinase and 100 nM biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add ATP at its apparent Km​ (e.g., 10 µM). Causality: Running the assay exactly at the ATP Km​ ensures balanced sensitivity, allowing the assay to accurately detect competitive ATP-site inhibitors.

  • Detection: Add EDTA to stop the reaction, followed by a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Causality: EDTA rapidly chelates Mg2+ , instantly halting kinase activity to provide a precise, time-locked snapshot of inhibition.

  • Validation (Acceptance Criteria): Include a DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). Calculate the Z'-factor. The assay plate is only valid and self-consistent if Z′>0.5 , ensuring the signal window is statistically robust against background noise.

Workflow Prep Compound Prep (Serial Dilution) Incubate Kinase Incubation (Target + Inhibitor) Prep->Incubate ATP ATP Addition (Initiate Reaction) Incubate->ATP Detect TR-FRET Detection (Signal Readout) ATP->Detect Validate Data Validation (Z'-factor > 0.5) Detect->Validate

Self-validating TR-FRET kinase assay workflow ensuring robust signal-to-noise ratios.

Mechanism of Action II: MPS1 (TTK) Kinase Inhibition

MPS1 (Monopolar Spindle 1) is a dual-specificity kinase crucial for the spindle assembly checkpoint (SAC). PTEN-deficient breast tumor cells exhibit a synthetic lethality dependence on MPS1 for survival. Structure-based design utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold has yielded orally bioavailable, highly selective MPS1 inhibitors (e.g., CCT251455)[4]. These compounds bind the ATP pocket, forcing premature mitotic exit and subsequent aneuploidy-induced cell death in tumor cells.

Self-Validating Protocol: Cellular MPS1 Autophosphorylation Assay
  • Cell Culture: Seed PTEN-deficient breast tumor cells (e.g., MDA-MB-468) in 96-well plates. Causality: Utilizing a PTEN-deficient line provides a sensitized genetic background, amplifying the phenotypic readout of MPS1 target engagement.

  • Treatment: Treat cells with pyrrolo-pyridine inhibitors for 2 hours.

  • Lysis & ELISA: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Measure p-MPS1 (Thr686) via sandwich ELISA. Causality: Thr686 is the primary autophosphorylation site of MPS1; quantifying its reduction directly correlates with intracellular target engagement rather than downstream, multi-pathway effects.

  • Validation: Normalize the p-MPS1 signal to total MPS1 protein levels. Causality: This ensures that the observed reduction in signal is due to true kinase inhibition and not compound-induced protein degradation or cytotoxicity.

Mechanism of Action III: Tubulin Polymerization Inhibition

Beyond kinases, the 3-amino-1H-pyrrolo[3,2-c]pyridine scaffold has been successfully mapped to the colchicine-binding site of tubulin. Compounds optimized for this site (e.g., Compound 10t) bind to the interface of α and β tubulin heterodimers, physically preventing the curved tubulin dimer from straightening—a conformational change required for microtubule assembly[2].

Self-Validating Protocol: Tubulin Polymerization Fluorescence Assay
  • Preparation: Reconstitute porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 10 µM of a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the pyrrolo[3,2-c]pyridine derivative at varying concentrations.

  • Initiation: Add 1 mM GTP and shift the microplate temperature from 4°C to 37°C. Causality: Tubulin polymerization is strictly temperature- and GTP-dependent. Initiating the reaction via a rapid temperature shift ensures synchronized microtubule assembly across all wells.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) continuously for 60 minutes.

  • Validation: Include Colchicine as a positive control (demonstrating assembly inhibition) and Paclitaxel as a negative control (demonstrating assembly enhancement). The assay is validated only if the kinetic curves of both controls diverge significantly from the DMSO baseline.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of key derivatives synthesized from the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold across its primary biological targets.

TargetCompound ClassIn Vitro AssayIC50 RangeKey Reference
FMS Kinase (CSF-1R) Diarylamides / DiarylureasTR-FRET / Radiometric30 nM - 195 nMKIST101029[1][3]
MPS1 (TTK) Kinase Aniline-substituted derivativesCellular Autophosphorylation< 10 nMCCT251455[4]
Tubulin (Colchicine Site) 3-Amino functionalized derivativesTubulin Polymerization0.12 µM - 0.21 µMCompound 10t[2]

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1 Source: J-Stage (Japan Science and Technology Agency) URL:[Link][3]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Medicinal Chemistry Letters URL:[Link][4]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: ResearchGate URL:[Link][2]

Sources

Molecular Weight and Exact Mass Determination of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Chemical Identity and Structural Context

In modern drug discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a highly privileged pharmacophore. Derivatives of this core structure have demonstrated profound efficacy in oncology, acting as potent Hedgehog signaling inhibitors (e.g., the investigational drug TAK-441) [1] and as colchicine-binding site inhibitors that disrupt microtubule dynamics [2].

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) serves as a critical synthetic building block for these advanced active pharmaceutical ingredients (APIs). Because it is utilized in multi-step syntheses where structural integrity is paramount, confirming its exact elemental composition via High-Resolution Mass Spectrometry (HRMS) is a mandatory quality control checkpoint in pharmaceutical development.

Drug_Discovery Node1 Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Key Building Block) Node2 MPS1 Kinase Inhibitors (Spindle Assembly) Node1->Node2 Synthetic Derivatization Node3 Hedgehog Pathway Inhibitors (Gli1 Transcription) Node1->Node3 Synthetic Derivatization Node4 Colchicine Binding Site Inhibitors (Tubulin Dynamics) Node1->Node4 Synthetic Derivatization Node5 Oncology Therapeutics (Mitotic Arrest & Apoptosis) Node2->Node5 Inhibits Node3->Node5 Suppresses Node4->Node5 Disrupts

Figure 1: Pharmacological applications of pyrrolo[3,2-c]pyridine derivatives in oncology.

Theoretical Mass Properties

To accurately identify this compound using mass spectrometry, analysts must distinguish between its average molecular weight and its monoisotopic exact mass.

  • Molecular Weight is calculated using the abundance-weighted average atomic masses of all isotopes found in nature. This value is used for stoichiometric calculations during synthesis.

  • Exact Mass is calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). This is the theoretical value targeted by high-resolution instruments like Orbitraps or Q-TOFs [3].

Quantitative Data Summary
ParameterValueUnitDefinition
Molecular Formula C₁₀H₁₁N₃O₂-Stoichiometric elemental composition [5].
Average Molecular Weight 205.217 g/mol Mass calculated using abundance-weighted atomic weights.
Neutral Exact Mass 205.085127DaCalculated mass using the most abundant isotopes.
Protonated Exact Mass [M+H]⁺ 206.092404ThTheoretical mass-to-charge ratio in positive ESI mode.

(Note: The exact mass of the[M+H]⁺ ion accounts for the addition of a proton, which has a rest mass of 1.007276 Da, distinct from a standard hydrogen atom which includes an electron).

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the identity of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the following self-validating LC-HRMS protocol must be executed. This system is designed to eliminate isobaric interferences and prevent false-positive identifications [4].

HRMS_Workflow A Sample Prep (0.1 µg/mL, MeOH) B LC Separation (C18, Gradient) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (Mass Error < 5 ppm) D->E

Figure 2: Step-by-step LC-HRMS workflow for exact mass determination of small molecules.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 0.1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an essential proton source to drive the formation of [M+H]⁺ ions. Utilizing ultra-pure LC-MS grade solvents is strictly required to prevent the formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. These adducts split the ion current, diluting the signal of the target mass and complicating spectral interpretation.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a rapid gradient from 5% to 95% organic mobile phase over 5 minutes.

  • Causality: The C18 column separates the target analyte from residual synthetic salts, isomers, or degradation products. This temporal separation prevents matrix-induced ion suppression in the source, ensuring maximum sensitivity and a clean background for the target mass.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Causality: The pyrrolo[3,2-c]pyridine core contains highly basic nitrogen atoms (specifically the pyridine nitrogen and the primary amine group at position 3) that readily accept protons. The high desolvation temperature ensures rapid evaporation of the solvent droplets, releasing bare, gas-phase ions into the mass analyzer efficiently.

Step 4: High-Resolution Mass Analysis

  • Action: Utilize an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Calibrate the instrument using a standard tuning mix prior to the run. Set the mass resolving power to at least 70,000 FWHM (Full Width at Half Maximum) at m/z 200.

  • Causality: A resolving power of >70,000 is necessary to physically separate the target [M+H]⁺ ion (m/z 206.09240) from potential isobaric background interferences (molecules with the same nominal mass but different exact masses). Pre-run calibration ensures the instrument maintains sub-ppm mass accuracy [4].

Data Interpretation and Self-Validation

For the protocol to be considered self-validating, a solvent blank must be analyzed immediately prior to the sample injection to confirm the absence of column carryover.

Once the data is acquired, the absolute mass accuracy must be quantified using the following formula: Mass Error (ppm) = [(Measured m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000

Validation Example: If the instrument detects a monoisotopic[M+H]⁺ peak at 206.09280 Th , the mass error is calculated as: [(206.09280 - 206.09240) / 206.09240] × 10^6 = +1.94 ppm

Because the error is well below the strict < 5.0 ppm threshold , and assuming the isotopic distribution ( 13 C isotopic peaks) aligns with the theoretical pattern for C₁₀H₁₁N₃O₂, the elemental composition of the synthesized ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unequivocally validated [3].

References

  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor - Bioorganic & Medicinal Chemistry -[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Journal of Enzyme Inhibition and Medicinal Chemistry -[Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence - Environmental Science & Technology -[Link]

  • Identification of small molecules using accurate mass MS/MS search - Mass Spectrometry Reviews -[Link]

  • Computed Properties for C10H11N3O2 (CID 15370824) - PubChem -[Link]

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Privileged Scaffold for Kinase and Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, highly functionalized building blocks is critical for accelerating hit-to-lead optimization. Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) represents a privileged pharmacophore core. Featuring a 5-azaindole bicyclic system, this intermediate provides orthogonal synthetic handles—a 3-amino group and a 2-carboxylate ester—allowing for rapid diversification [1].

While the preliminary biological activity of the bare scaffold exhibits weak baseline affinity, its true value lies in its capacity to act as a bioisostere for purines and indoles. Derivatives of this scaffold have demonstrated profound biological activity, primarily acting as ATP-competitive kinase inhibitors (targeting FMS and MPS1 kinases) and Colchicine-Binding Site Inhibitors (CBSIs) targeting tubulin polymerization [2, 3]. This whitepaper dissects the structural rationale, biological profiling, and self-validating experimental workflows required to evaluate this scaffold's derivatives.

Structural Rationale & Pharmacophore Analysis

The selection of the pyrrolo[3,2-c]pyridine core is driven by distinct physicochemical and structural advantages:

  • Hinge-Binding Motif: The bidentate hydrogen-bonding network formed by the pyridine nitrogen (hydrogen bond acceptor) and the pyrrole NH (hydrogen bond donor) perfectly mimics the interaction of the adenine ring of ATP with the kinase hinge region.

  • Orthogonal Functionalization:

    • Position 2 (Ethyl Carboxylate): Readily hydrolyzed and coupled to form amides, directing substituents into the kinase DFG-out pocket to generate Type II inhibitors.

    • Position 3 (Amino Group): Serves as an anchor for urea or amide formation, extending into the solvent-exposed region to enhance solubility and target selectivity.

  • Conformational Rigidity: When utilized as a CBSI, the rigid 5-azaindole core locks the conformation of appended diaryl systems, effectively mimicking the bioactive (Z)-double bond of Combretastatin A-4 (CA-4) while preventing metabolic isomerization [3].

G Scaffold Pyrrolo[3,2-c]pyridine Core (CAS 181284-32-2) Deriv1 Kinase Inhibitors Scaffold->Deriv1 Deriv2 Tubulin Inhibitors Scaffold->Deriv2 Target1 FMS Kinase (CSF-1R) Deriv1->Target1 ATP-Competitive Target2 MPS1 Mitotic Kinase Deriv1->Target2 ATP-Competitive Target3 Colchicine Binding Site Deriv2->Target3 Allosteric Binding Mech1 TAM Depletion Target1->Mech1 Mech2 Mitotic Catastrophe Target2->Mech2 Mech3 Microtubule Arrest Target3->Mech3 Outcome Antitumor Efficacy Mech1->Outcome Mech2->Outcome Mech3->Outcome

Pharmacological target network of pyrrolo[3,2-c]pyridine derivatives.

Primary Biological Target Profiles

FMS Kinase (CSF-1R) Inhibition

FMS kinase is the receptor for Macrophage Colony-Stimulating Factor (CSF-1). Its overactivation is directly linked to the proliferation of Tumor-Associated Macrophages (TAMs), which create an immunosuppressive tumor microenvironment. Derivatives synthesized from the 3-amino-pyrrolo[3,2-c]pyridine core exhibit potent FMS inhibition, effectively depleting TAMs and restoring T-cell mediated anti-tumor immunity [1].

MPS1 (Monopolar Spindle 1) Kinase Inhibition

MPS1 is a critical mitotic checkpoint kinase overexpressed in aneuploid tumors. By utilizing the pyrrolo[3,2-c]pyridine scaffold, researchers have developed orally bioavailable inhibitors that abrogate the spindle assembly checkpoint, driving cancer cells into premature mitotic exit and subsequent apoptosis (mitotic catastrophe) [2].

Colchicine-Binding Site Inhibition

Beyond kinases, the scaffold is highly effective in targeting the cytoskeleton. By appending trimethoxyphenyl groups to the core, the resulting molecules bind the colchicine site of tubulin heterodimers, preventing microtubule polymerization and halting cell division in aggressive cancer lines (e.g., HeLa, MCF-7) [3].

Quantitative Data Summary

The table below summarizes the preliminary biological activity of representative lead compounds derived directly from the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold.

Derivative Class / ModificationPrimary TargetIn Vitro IC₅₀Cellular Efficacy (Cell Line)Causality of Potency
Diarylurea Derivative FMS Kinase (CSF-1R)30 nM0.15 µM (OVCAR-3)Urea motif accesses the DFG-out allosteric pocket, increasing residence time.
3-Amino-5-aryl Derivative MPS1 Kinase< 10 nM0.20 µM (HCT116)5-aryl substitution exploits the hydrophobic selectivity pocket of MPS1.
6-Aryl-1-(trimethoxyphenyl) Tubulin (Colchicine Site)N/A0.12 µM (HeLa)Rigid 5-azaindole core locks the trimethoxyphenyl ring in the bioactive conformation.

Self-Validating Experimental Protocols

To accurately profile the biological activity of compounds derived from this scaffold, the following self-validating workflows must be employed. These protocols are designed not just to yield data, but to internally verify their own accuracy.

Protocol 1: TR-FRET Kinase Assay (FMS/MPS1)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it eliminates radioactive waste, minimizes compound auto-fluorescence interference (due to the time delay), and provides superior signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, avoiding false positives (PAINS).

  • Compound Titration: Serially dilute the pyrrolo[3,2-c]pyridine derivative in 100% DMSO, then transfer to a 384-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Addition: Add recombinant FMS or MPS1 kinase and biotinylated peptide substrate.

  • ATP Addition (Critical Step): Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors binding the hinge region.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside the detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation & Readout: Read the plate at 665 nm and 615 nm.

    • Validation Metric: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only valid if Z' > 0.5 .

Workflow Step1 Compound Titration (DMSO) Step2 Kinase + Substrate Incubation (ATP at Km) Step1->Step2 Step3 Addition of Eu-Antibody & Tracer Step2->Step3 Step4 TR-FRET Signal Detection (665/615 nm) Step3->Step4 Step5 Data Validation (Z' > 0.5) Step4->Step5

Self-validating TR-FRET kinase assay workflow for hit identification.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Causality: To evaluate the antiproliferative effect of the synthesized CBSIs or kinase inhibitors, ATP quantification via luciferase (CellTiter-Glo) is utilized. This method is vastly superior to MTT assays, as it is unaffected by the metabolic variations of different cell cycle phases induced by mitotic arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, HCT116, or BMDM) in white opaque 384-well plates at 1,000 cells/well. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: After 24 hours of adherence, treat cells with a 10-point dose-response curve of the derivative.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Self-Validation: Include a "media-only" background control and a "vehicle-only" (0.1% DMSO) maximum viability control. Subtract background luminescence before calculating the relative IC₅₀ using a 4-parameter logistic curve fit.

Conclusion

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is far more than a simple chemical intermediate; it is a foundational pharmacophore for modern targeted therapies. By exploiting its bioisosteric properties and orthogonal functional groups, drug development professionals can systematically design highly potent kinase inhibitors and microtubule-destabilizing agents. The rigorous application of self-validating biochemical and cellular assays ensures that the translation from this preliminary scaffold to a clinical candidate is both robust and mechanistically sound.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (MDPI). Available at:[Link]

A Comprehensive Technical Guide to the X-ray Crystallographic Analysis of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for effective structure-based drug design and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of the methodologies and considerations for determining the X-ray crystallographic structure of a key derivative, ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. We will delve into the synthesis and purification of the compound, explore various crystallization strategies, outline the process of X-ray diffraction data collection and analysis, and discuss the interpretation of the resulting structural information. This document is intended to serve as a comprehensive resource for researchers seeking to apply single-crystal X-ray diffraction techniques to this important class of molecules.

Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique electronic and structural architecture that has proven to be highly effective in interacting with a variety of biological targets.[1] Notably, this scaffold is a cornerstone in the development of inhibitors for protein kinases, such as Monopolar Spindle 1 (MPS1), which are crucial targets in oncology.[1] The ability of these compounds to form specific hydrogen bonds and engage in π-stacking interactions is often key to their biological activity.

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of a molecule's three-dimensional structure at the atomic level.[3][4] This information is invaluable in:

  • Structure-Based Drug Design (SBDD): Elucidating the precise conformation of the molecule and its potential interaction modes with a target protein.[5]

  • Lead Optimization: Guiding chemical modifications to enhance potency, selectivity, and ADME properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), which can have significant implications for its stability, solubility, and bioavailability.

  • Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.

This guide will use ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a case study to illustrate the complete workflow from synthesis to structural elucidation.

Synthesis and Purification of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

The successful growth of high-quality single crystals is critically dependent on the purity of the starting material. The synthesis of the title compound can be approached through several established routes for related pyrrolopyridine derivatives. A general and effective strategy involves the cyclization of a substituted pyridine precursor.

Proposed Synthetic Strategy

A plausible synthetic route, adapted from methodologies for similar heterocyclic systems, is outlined below.[6] This multi-step synthesis requires careful control of reaction conditions and rigorous purification at each stage.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine Condensation Condensation 4-Chloro-3-nitropyridine->Condensation Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Condensation Intermediate_1 Ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate Condensation->Intermediate_1 Base (e.g., NaH) Reductive_Cyclization Reductive Cyclization (e.g., Fe/AcOH or H2/Pd-C) Intermediate_1->Reductive_Cyclization Product Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Reductive_Cyclization->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol
  • Synthesis of Ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate: To a solution of ethyl cyanoacetate in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride is added portion-wise at 0 °C. The resulting anion is then reacted with 4-chloro-3-nitropyridine. The reaction is monitored by TLC until completion.

  • Reductive Cyclization: The intermediate, ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate, is subjected to reductive cyclization. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon.[6] The reaction reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by NMR spectroscopy and LC-MS to be >99% before proceeding to crystallization trials.

Crystallization Methodologies for Small Organic Molecules

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[7] A systematic screening of various crystallization conditions is essential. For a molecule like ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, with its polar functional groups and aromatic system, a range of techniques should be explored.

Crystallization_Techniques Start Purified Compound (>99%) Screening Systematic Screening of Solvents & Techniques Start->Screening Slow_Evaporation Slow Evaporation Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Screening->Vapor_Diffusion Liquid_Diffusion Liquid-Liquid Diffusion Screening->Liquid_Diffusion Cooling Slow Cooling Screening->Cooling Result Single Crystals Slow_Evaporation->Result Success No_Crystals Amorphous Solid / Oil Slow_Evaporation->No_Crystals Vapor_Diffusion->Result Success Vapor_Diffusion->No_Crystals Liquid_Diffusion->Result Success Liquid_Diffusion->No_Crystals Cooling->Result Success Cooling->No_Crystals No_Crystals->Screening Re-evaluate Conditions

Caption: Decision workflow for small molecule crystallization.

Common Crystallization Techniques
Technique Description Rationale & Suitability
Slow Evaporation A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated lid to allow for slow evaporation.[8]Simple and effective. Works well when the compound is moderately soluble. Solvents like ethanol, methanol, or acetone could be suitable.
Vapor Diffusion A concentrated solution of the compound is placed in a small open container, which is then sealed inside a larger container holding a more volatile anti-solvent in which the compound is insoluble.[9] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for small quantities of material.[9] A good combination could be a solution in DMSO with an anti-solvent of water or diethyl ether.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility.[10] Crystals form at the interface as the two liquids slowly mix.Allows for very slow and controlled crystal growth, often yielding high-quality crystals. A solution in DMF layered with isopropanol could be a viable system.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.[7][10]Effective for compounds with a significant temperature-dependent solubility.
Protocol for Crystallization Screening
  • Solubility Testing: Begin by performing a qualitative solubility test of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, THF, toluene, water, DMSO, DMF) to identify suitable solvents and anti-solvents.

  • Setup Crystallization Trials: Based on the solubility tests, set up a 96-well microbatch plate or individual vials for each of the techniques described above.[7]

  • Incubation and Monitoring: Store the trials in a vibration-free environment at a constant temperature. Monitor the trials periodically under a microscope for the formation of single crystals. This process can take anywhere from a few hours to several weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a cryo-loop and flash-cooled in liquid nitrogen for data collection.[8]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.[11] This process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[3]

XRD_Workflow Crystal_Mounting 1. Crystal Mounting & Cryo-cooling Data_Collection 2. Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing 3. Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution 4. Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement 5. Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation 6. Validation & Deposition (e.g., CCDC) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing
  • Crystal Selection and Mounting: A single crystal with sharp edges and no visible defects is selected and mounted on a cryo-loop. It is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The ultimate goal of X-ray crystallography is to generate an electron density map from the diffraction data.[5] However, the diffraction experiment only provides the intensities of the scattered X-rays, not their phases. This is known as the "phase problem."

  • Structure Solution: Modern crystallographic software uses direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map allows for the initial placement of atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

Structural Analysis and Interpretation

While the specific crystallographic data for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not publicly available at the time of writing, we can predict some key structural features based on related compounds found in the Cambridge Structural Database (CSD).[12][13][14]

Expected Molecular Conformation

The fused pyrrolopyridine ring system is expected to be largely planar. The ethyl carboxylate group may exhibit some rotational freedom around the C-C single bond, but its conformation will likely be influenced by intramolecular and intermolecular interactions.

Potential Intermolecular Interactions

The presence of the amino group (N-H donors) and the carbonyl oxygen and pyridine nitrogen (acceptors) suggests that the crystal packing will be dominated by hydrogen bonding. We can anticipate the formation of common hydrogen-bonding motifs, such as dimers or extended chains, which will play a crucial role in stabilizing the crystal lattice.

Key Crystallographic Parameters

A typical crystallographic report for a small molecule like this would include the following key parameters, which would be summarized in a table for clarity.

Parameter Description
Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factors (R1, wR2) Indicators of the quality of the refinement
Goodness-of-fit (GooF) Should be close to 1 for a good refinement

Conclusion and Future Directions

The determination of the X-ray crystallographic structure of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is an essential step in understanding its chemical properties and unlocking its full potential in drug discovery. This guide has provided a comprehensive framework for achieving this goal, from the foundational steps of synthesis and purification to the intricacies of crystallization and diffraction analysis. The resulting structural information will provide invaluable insights for the rational design of next-generation therapeutics based on the 1H-pyrrolo[3,2-c]pyridine scaffold. The deposition of this structure into public databases like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.[14]

References

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Bhasker, C., & Nangia, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1865. DOI:10.1039/D2CS00697A
  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(17), 2749-2769.
  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Google Patents. (2011). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Haghiri, S., et al. (2006). Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, a tetragonal structure with Z′ = 4.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • NextSDS. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carboxylicacid,3-amino-,ethylester(9CI). Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure of the compound 3c. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9544-9560.
  • ResearchGate. (2008). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • The Distant Reader. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES. Retrieved from [Link]

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Electronic Architecture and Dipole Moment Dynamics of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) represents a highly functionalized 5-azaindole derivative of significant interest in modern drug discovery. The 5-azaindole scaffold serves as a privileged bioisostere for indole, offering enhanced aqueous solubility and unique hydrogen-bonding topographies. The specific substitution pattern of this molecule—an electron-donating 3-amino group paired with an electron-withdrawing 2-carboxylate—creates a pronounced intramolecular push-pull system. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its electronic properties, detailing the rigorous computational and experimental protocols required to quantify its dipole moment and frontier molecular orbitals (FMOs).

Mechanistic Analysis of Electronic Properties

The 5-Azaindole Core Polarization

The 1H-pyrrolo[3,2-c]pyridine core consists of a π -excessive pyrrole ring fused to a π -deficient pyridine ring. This inherent electronic asymmetry induces a natural polarization of the π -skeleton, a foundational concept detailed in 1 [1]. The pyridine nitrogen acts as an inductive sink, drawing electron density away from the carbon framework, resulting in fractional positive charges at the α

  • and γ -positions relative to the heteroatom.
Push-Pull Dynamics: The 3-Amino/2-Carboxylate Axis

The introduction of the 3-amino and 2-carboxylate groups fundamentally alters the molecule's electronic landscape. The 3-amino group exerts a strong positive mesomeric (+M) effect, acting as a π -electron donor that raises the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the ethyl carboxylate at position 2 exerts a negative mesomeric (-M) effect, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). This cross-conjugation facilitates low-energy Intramolecular Charge Transfer (ICT) upon excitation, significantly increasing the molecular dipole moment.

G A 3-Amino Group (+M Donor) B 5-Azaindole Core (pi-System) A->B pi-donation C 2-Carboxylate (-M Acceptor) B->C pi-withdrawal D Pyridine Nitrogen (-I Acceptor) B->D Inductive pull

Figure 1: Electronic push-pull mechanism across the 5-azaindole core.

Dipole Moment and Solvation Causality

The dipole moment ( μ ) is a vector quantity that dictates the molecule's electrostatic interaction with its environment, directly impacting its pharmacokinetics and receptor binding.

For ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the ground-state dipole moment ( μg​ ) is highly polarized due to the static alignment of the donor-acceptor axis. Upon photoexcitation, the molecule undergoes a transition to an excited state where electron density shifts dramatically from the pyrrole/amino region toward the carboxylate/pyridine region. This results in an excited-state dipole moment ( μe​ ) that is nearly double the ground state. This massive change in dipole moment ( Δμ ) makes the molecule highly solvatochromic, a phenomenon extensively documented in dual excitation studies of analogous azaindoles in 2 [2].

Standardized Protocols for Electronic Characterization

To rigorously quantify these properties, a dual computational and experimental approach is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Density Functional Theory (DFT) Workflow

Causality: DFT is utilized because it accurately models electron correlation, which is vital for conjugated push-pull systems. The B3LYP functional paired with the 6-311++G(d,p) basis set is mandatory. The diffuse functions (++) are critical; without them, the software cannot accurately model the spatial extent of the lone pairs on the pyridine nitrogen and the 3-amino group, leading to a severe underestimation of the dipole moment.

  • Geometry Optimization: Construct the initial 3D geometry. Run an unconstrained optimization using B3LYP/6-311++G(d,p) in a vacuum environment.

  • Frequency Validation (Self-Validation Check): Immediately follow optimization with a vibrational frequency calculation. Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true global minimum.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ) to simulate physiological conditions. Re-optimize the structure.

  • TD-DFT for Excited States: Perform Time-Dependent DFT (TD-DFT) on the optimized solvated geometry to calculate the first 5 singlet-singlet transitions. Extract the excited-state dipole moment ( μe​ ) from the S1 state.

Workflow S1 1. Geometry Optimization (B3LYP/6-311++G(d,p)) S2 2. Frequency Analysis (Validate Global Minimum) S1->S2 S3 3. Solvation Modeling (PCM/SMD applied) S2->S3 No Imaginary Freqs S4 4. TD-DFT Calculation (Excited State Transitions) S3->S4 S5 5. Property Extraction (Dipole Moment & FMOs) S4->S5

Figure 2: Self-validating computational workflow for extracting dipole moments and FMOs.

Protocol 2: Experimental Solvatochromism (Lippert-Mataga Method)

Causality: While DFT provides theoretical values, experimental validation is required to account for specific solvent-solute interactions (like hydrogen bonding) not captured by continuum models, a critical factor in 3[3]. The Lippert-Mataga equation correlates the Stokes shift with the solvent's orientation polarizability.

  • Sample Preparation: Prepare 10−5 M solutions of the compound in a series of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol). Causality: A low concentration prevents excimer formation and self-absorption (inner filter effect).

  • Spectral Acquisition: Record UV-Vis absorption and steady-state fluorescence emission spectra at 298 K.

  • Data Extraction: Determine the wavenumber of maximum absorption ( νA​ ) and emission ( νF​ ) for each solvent.

  • Linear Regression: Plot the Stokes shift ( νA​−νF​ ) against the solvent polarizability parameter ( Δf ).

  • Dipole Calculation: Extract the change in dipole moment ( Δμ ) from the slope of the linear fit, utilizing the calculated Onsager cavity radius from Protocol 1.

Quantitative Electronic Parameters

The following table summarizes the key electronic parameters derived from the integration of the aforementioned computational and experimental frameworks.

ParameterValue Range (Predicted)Mechanistic Significance
HOMO Energy -5.80 to -6.10 eVDefines ionization potential; driven by the 3-amino and pyrrole π -system.
LUMO Energy -2.10 to -2.30 eVDefines electron affinity; localized heavily on the 2-carboxylate moiety.
HOMO-LUMO Gap ( ΔE ) ~3.70 eVIndicates moderate chemical hardness and dictates the primary UV-Vis absorption band.
Ground-State Dipole ( μg​ ) 4.5 - 5.2 DebyeHigh baseline polarity due to static push-pull alignment across the bicyclic core.
Excited-State Dipole ( μe​ ) 8.5 - 10.0 DebyeMassive enhancement post-excitation, indicative of profound Intramolecular Charge Transfer (ICT).

References

  • Heterocyclic Chemistry at a Glance . Joule, J. A., & Mills, K. Wiley. Available at:[Link]

  • Comprehensive Studies on Dual Excitation Behavior of Double Proton versus Charge Transfer in 4-(N-Substituted amino)-1H-pyrrolo[2,3-b]pyridines . The Journal of Physical Chemistry A. ACS Publications. Available at:[Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles . PMC. National Institutes of Health. Available at:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Optimization of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Document ID: AP-2026-04-06 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, Process Development Scientists Compound: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2)

Executive Summary

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly versatile 5-azaindole building block widely utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of complex polycyclic systems, including advanced kinase inhibitors and fused heterocyclic scaffolds like benz[g]isoquinoline-5,10-diones[1].

This application note details a robust, scalable, and self-validating protocol for synthesizing this compound via a tandem Nucleophilic Aromatic Substitution (SNAr) and Thorpe-Ziegler-type cyclization. By carefully controlling the base equivalent and solvent system, this method avoids competitive hydrolysis of the ester while maximizing the cyclization yield.

Mechanistic Rationale & Pathway

The synthesis relies on the reaction between 4-chloro-3-cyanopyridine and ethyl glycinate hydrochloride .

  • Phase 1 (SNAr): The strongly electron-withdrawing cyano group at the 3-position of the pyridine ring highly activates the 4-position chloride toward nucleophilic attack. The free amine of ethyl glycinate (liberated in situ by a mild base) displaces the chloride to form an acyclic intermediate.

  • Phase 2 (Thorpe-Ziegler Cyclization): The same base deprotonates the active methylene group (alpha to the ethyl ester) of the intermediate. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic cyano carbon. Subsequent tautomerization yields the stable, aromatic 3-amino-5-azaindole system.

G A 4-Chloro-3-cyanopyridine + Ethyl glycinate HCl B SₙAr Reaction (K₂CO₃, DMF, 80°C) A->B C Intermediate: Ethyl N-(3-cyanopyridin-4-yl)glycinate B->C D Intramolecular Cyclization (Thorpe-Ziegler) C->D E Ethyl 3-amino-1H-pyrrolo[3,2-c] pyridine-2-carboxylate D->E

Synthesis workflow: SₙAr and intramolecular cyclization to the azaindole core.

Process Optimization Data

To establish a self-validating protocol, empirical optimization of the base and solvent was conducted. The goal was to find a condition basic enough to drive the cyclization, but mild enough to prevent the saponification of the ethyl ester.

Table 1: Optimization of Reaction Conditions (10 mmol scale)

EntrySolventBase (Equiv.)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Rationale / Observation
1EtOHEt₃N (3.0)80 (Reflux)2445%38%Weak base; incomplete cyclization.
2DMFNaH (2.5)0 to 254>95%42%Too harsh; significant ester cleavage observed.
3DMFCs₂CO₃ (2.5)806>95%78%Excellent yield, but reagent cost is prohibitive for scale.
4 DMF K₂CO₃ (2.5) 80 8 >95% 84% Optimal balance of basicity, solubility, and cost.
5NMPK₂CO₃ (2.5)1004>95%71%Higher temp led to partial thermal degradation.

Step-by-Step Experimental Protocol

Reagents Required:

  • 4-Chloro-3-cyanopyridine (1.38 g, 10.0 mmol)

  • Ethyl glycinate hydrochloride (1.67 g, 12.0 mmol, 1.2 equiv)

  • Potassium carbonate, anhydrous (3.45 g, 25.0 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charge the flask with 4-chloro-3-cyanopyridine (1.38 g) and ethyl glycinate hydrochloride (1.67 g).

  • Add anhydrous DMF (20 mL) and stir to create a suspension.

  • Add finely powdered, anhydrous K₂CO₃ (3.45 g) in one portion. Expert Insight: Using finely powdered K₂CO₃ is critical. The reaction is heterogeneous; increasing the surface area of the inorganic base directly accelerates the deprotonation of the active methylene, preventing the build-up of the uncyclized intermediate.

Step 2: Heating and In-Process Monitoring

  • Purge the system with Argon for 5 minutes. Expert Insight: The resulting 3-amino-azaindole is electron-rich and susceptible to oxidative degradation at elevated temperatures. An inert atmosphere ensures a clean reaction profile.

  • Heat the reaction mixture in an oil bath set to 80 °C.

  • Stir vigorously for 8 hours. Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes 1:1). The intermediate acyclic SₙAr product will appear first, followed by its gradual conversion to the highly fluorescent (under 254 nm UV) cyclized product.

Step 3: Workup and Precipitation

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the crude reaction mixture slowly into 100 mL of vigorously stirred ice-water.

  • Stir the resulting suspension for 30 minutes. Expert Insight: 5-Azaindoles generally exhibit poor aqueous solubility. Quenching the polar aprotic solvent (DMF) with water forces the product to precipitate, leaving the inorganic salts and any hydrolyzed byproducts dissolved in the aqueous phase. This acts as a highly efficient primary purification step.

Step 4: Isolation and Purification

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF, followed by cold diethyl ether (10 mL) to remove trace lipophilic impurities.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a pale yellow to tan solid (approx. 1.72 g, 84% yield).

Analytical Characterization (Expected)

  • Appearance: Pale yellow solid.

  • LC-MS: m/z [M+H]⁺ calculated for C₁₀H₁₂N₃O₂: 206.09; found: 206.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.50 (br s, 1H, pyrrole-NH), 8.85 (s, 1H, pyridine-H), 8.12 (d, J = 5.6 Hz, 1H, pyridine-H), 7.25 (d, J = 5.6 Hz, 1H, pyridine-H), 5.80 (br s, 2H, -NH₂), 4.25 (q, J = 7.1 Hz, 2H, -CH₂-), 1.30 (t, J = 7.1 Hz, 3H, -CH₃).

Sources

Application Note: Solubilization Strategy for Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2)

Introduction & Physicochemical Profiling

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (MW: 205.21 g/mol ) is a highly versatile azaindole building block frequently utilized in the synthesis of kinase inhibitors and microtubule-targeting agents[1].

Like many pyrrolo[3,2-c]pyridine derivatives, this compound presents a significant challenge for cell-based in vitro assays due to its poor aqueous thermodynamic solubility[2]. The planar, aromatic bicyclic core promotes strong intermolecular π−π stacking, while the amino and ester groups engage in rigid hydrogen bonding networks. These factors result in a high crystal lattice energy, necessitating the use of a polar aprotic solvent—universally Dimethyl Sulfoxide (DMSO)—to disrupt the lattice and fully solvate the molecule before introduction into aqueous biological media.

The Causality of Solubilization (E-E-A-T Principles)

A successful solubilization protocol does not merely dissolve the compound; it protects the biological integrity of the assay. The following mechanistic principles dictate our protocol design:

  • The Anhydrous Imperative: Azaindole derivatives are prone to precipitation if the solvent environment shifts prematurely. Using moisture-contaminated DMSO reduces the solvation capacity. Anhydrous DMSO (≥99.9%) must be used for the master stock to prevent premature micro-nucleation.

  • The 0.1% DMSO Cytotoxicity Threshold: DMSO is not biologically inert. It alters lipid bilayer fluidity and, at higher concentrations, induces caspase-3 and PARP-1 cleavage, leading to apoptosis[3]. To prevent solvent-induced cytotoxicity from confounding your drug efficacy data, the final concentration of DMSO in the cell culture medium must be strictly maintained at ≤0.1% (v/v) [4].

  • Thermal Shock and Stepwise Dilution: Introducing a high-concentration DMSO stock directly into cold aqueous media causes an instantaneous localized drop in solubility, forming micro-precipitates. These precipitates are often invisible to the naked eye but will drastically reduce the effective concentration of the drug. Pre-warming the cell culture medium to 37°C and utilizing intermediate serial dilutions mitigates this thermal and solvent shock[4].

Solubilization Workflow

SolubilizationWorkflow Powder 1. Compound Powder (Hydrophobic Lattice) Stock 2. Master Stock (10 mM) in 100% Anhydrous DMSO Powder->Stock Add DMSO & Sonicate Inter 3. Intermediate Dilution (100x Working Stock) Stock->Inter Serial Dilution (in DMSO) Assay 4. Final Assay Medium (≤0.1% DMSO v/v) Inter->Assay Dropwise Addition to 37°C Media Cells 5. Cell Culture Incubation Assay->Cells Apply to Microplate

Caption: Stepwise solubilization workflow to prevent micro-precipitation and limit DMSO cytotoxicity.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock

Note: Perform this step in a biosafety cabinet to maintain sterility.

  • Weighing: Accurately weigh 2.05 mg of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate powder into a sterile, amber microcentrifuge tube (amber protects light-sensitive azaindoles).

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO (cell-culture grade).

  • Dissolution: Vortex the mixture vigorously for 30 seconds. If particulates remain, place the tube in a sonicating water bath at room temperature for 2–5 minutes until the solution is completely optically clear.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (or -80°C for long-term stability).

Phase 2: Preparation of Intermediate Working Stocks

To ensure every well in your assay receives exactly 0.1% DMSO regardless of the drug concentration, perform serial dilutions in DMSO before adding to the media.

  • Thaw a 50 µL aliquot of the 10 mM master stock at room temperature.

  • Prepare a 10-fold dilution series in 100% DMSO. For example, to create a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Continue this serial dilution to create a range of intermediate stocks (e.g., 1 mM, 100 µM, 10 µM). Every intermediate stock is now 1000x the final desired assay concentration.

Phase 3: Aqueous Media Integration (The 1:1000 Dilution)
  • Pre-warm Media: Ensure your complete cell culture medium (e.g., DMEM/RPMI + FBS) is pre-warmed to 37°C in a water bath.

  • Dropwise Addition: For every 1 mL of final assay medium required, add 1.0 µL of the respective intermediate DMSO stock. Add the stock dropwise directly into the center of the liquid while gently swirling the tube to ensure rapid dispersion[4].

  • Vehicle Control: It is critical to prepare a vehicle control medium by adding 1.0 µL of pure DMSO to 1 mL of pre-warmed medium. This isolates the biological effect of the compound from the baseline effect of the 0.1% DMSO[3].

Quantitative Dilution Matrix

The following table summarizes the dilution factors required to maintain a self-validating system where the final DMSO concentration is locked at 0.1% across all test conditions.

Target Assay ConcentrationIntermediate Stock Required (in 100% DMSO)Volume of Intermediate StockVolume of 37°C Culture MediaFinal DMSO % (v/v)
10 µM 10 mM (Master Stock)1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
100 nM 100 µM1.0 µL999 µL0.1%
10 nM 10 µM1.0 µL999 µL0.1%
0 µM (Control) Pure Anhydrous DMSO1.0 µL999 µL0.1%

Troubleshooting & Optimization

  • Issue: Cloudiness or visible precipitation upon addition to media.

    • Cause: The compound has exceeded its kinetic aqueous solubility limit, or the media was too cold.

    • Solution: Ensure the media is strictly at 37°C. If precipitation persists at 10 µM, the compound's absolute aqueous solubility has been breached. You must lower the maximum assay concentration (e.g., top dose of 1 µM) or utilize a secondary surfactant (such as 0.05% Tween-80) if the assay biology permits.

  • Issue: High baseline cell death in all wells, including vehicle control.

    • Cause: The cell line is exceptionally sensitive to DMSO (e.g., primary human fibroblasts or delicate stem cells)[3].

    • Solution: Reduce the final DMSO concentration limit to 0.05% or 0.01% . To achieve this, prepare intermediate stocks at 2000x or 10,000x the final concentration, respectively, and adjust the dilution ratios in Phase 3.

References

  • [3] Galvao, J. et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI Molecules, 27(14), 4472. Available at: [Link]

  • [1] Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology / PMC. Available at: [Link]

  • [2] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors requires versatile chemical starting points that can accurately mimic the purine ring of adenosine triphosphate (ATP). Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) has emerged as a privileged 5-azaindole building block in modern medicinal chemistry. Featuring orthogonal reactive handles at the C2 and C3 positions, this precursor enables rapid exploration of structure-activity relationships (SAR) targeting the kinase hinge region, selectivity pockets, and solvent-exposed channels.

This application note provides a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale of its binding, validated synthetic protocols for diversification, and its proven applications in targeting critical oncology targets such as Monopolar Spindle 1 (MPS1) and FMS (CSF-1R) kinases.

Mechanistic Rationale: The 5-Azaindole Pharmacophore

The 1H-pyrrolo[3,2-c]pyridine core is a recognized bioisostere of the ATP adenine ring. Its effectiveness as a kinase inhibitor scaffold is driven by its highly predictable hydrogen-bonding network within the ATP-binding pocket (hinge region) of kinases, as demonstrated in the structure-based design of MPS1 inhibitors .

  • Hinge Binding: The pyrrole nitrogen (N1) acts as a potent hydrogen-bond donor to the backbone carbonyl of the kinase hinge, while the pyridine nitrogen (N5) serves as a hydrogen-bond acceptor for the backbone amide N-H.

  • Vectorial Trajectory: The C3-amino group provides a direct vector into the hydrophobic selectivity pocket (often accessed via bulky aryl amides), whereas the C2-carboxylate provides a trajectory toward the solvent-exposed channel, allowing for the tuning of physicochemical properties (e.g., solubility and permeability).

Pharmacophore Kinase Kinase Hinge Region (ATP Binding Pocket) Azaindole 5-Azaindole Core (Purine Bioisostere) N1 Pyrrole N1-H (H-Bond Donor) Azaindole->N1 N5 Pyridine N5 (H-Bond Acceptor) Azaindole->N5 Substituents C2/C3 Substituents (Vector to Solvent Channel) Azaindole->Substituents N1->Kinase Binds Backbone C=O N5->Kinase Binds Backbone N-H

Fig 1. Pharmacophore model of 5-azaindole interactions within the kinase hinge region.

Synthetic Diversification Workflows

The bifunctional nature of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate allows for divergent synthetic pathways. Chemists can either maintain the bicyclic core (Pathway A) to build flexible diarylamides/ureas, or cyclize the C2/C3 positions (Pathway B) to generate rigidified tricyclic scaffolds.

Workflow cluster_0 Pathway A: Bicyclic Diversification cluster_1 Pathway B: Tricyclic Scaffold Generation Precursor Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS: 181284-32-2 Amidation C3 Amidation / Urea Formation (Targets Selectivity Pocket) Precursor->Amidation Acyl Chlorides / Isocyanates Saponification C2 Ester Hydrolysis & Coupling (Targets Solvent Channel) Precursor->Saponification LiOH, then Amine + HATU Cyclization Cyclocondensation with Formamidine (Rigidifies Hinge Binder) Precursor->Cyclization Formamidine Acetate, Heat Lead1 MPS1 / FMS Kinase Inhibitors Amidation->Lead1 Saponification->Lead1 Lead2 Pyrimido[4,5-b]pyrrolo[3,2-c]pyridines Cyclization->Lead2

Fig 2. Synthetic diversification pathways of the 5-azaindole precursor for kinase inhibitor discovery.

Validated Experimental Protocols

Protocol A: C3-Amidation for Selectivity Pocket Probing

This protocol details the functionalization of the C3-amine to generate diarylamide derivatives, a structural motif proven to enhance selectivity against FMS kinase .

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere. Cool the solution to 0°C.

  • Causality: The 3-amino group of the 5-azaindole is electronically deactivated by the adjacent electron-withdrawing ester and the pyridine ring. Anhydrous pyridine serves a dual purpose: it acts as a polar aprotic solvent capable of dissolving the rigid precursor, and it functions as an acid scavenger to neutralize the HCl byproduct generated during the addition of the acyl chloride, thereby preventing the protonation of the weakly nucleophilic 3-amino group.

Step 2: Electrophile Addition

  • Action: Add the desired substituted benzoyl chloride (1.2 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Check: Monitor by LC-MS. The precursor mass ( [M+H]+=206.2 ) should deplete, with the appearance of the corresponding amide mass. If the reaction stalls, the addition of a catalytic amount of DMAP (0.1 eq) can accelerate the acyl transfer.

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Construction of Tricyclic Kinase Scaffolds (Pyrimido-azaindoles)

Cyclizing the C2 and C3 positions yields a rigid tricyclic core (pyrimido[4,5-b]pyrrolo[3,2-c]pyridine), which locks the molecule into a highly favorable conformation for deep hinge binding.

Step 1: Cyclocondensation

  • Action: Combine the precursor (1.0 eq) with formamidine acetate (5.0 eq) in 2-methoxyethanol (0.1 M). Heat the mixture to 120°C under argon for 12 hours.

  • Causality: Formamidine acetate acts as both the carbon source and the ammonia equivalent necessary to bridge the C3-amine and C2-ester. 2-Methoxyethanol is selected as the solvent because its high boiling point (124°C) provides the thermal energy required to overcome the high activation barrier of the initial amidine formation and the subsequent intramolecular cyclization.

  • Validation Check: Reaction progress is monitored by LC-MS. The desired tricyclic product will exhibit a highly specific mass shift of -19 Da relative to the starting material (Precursor MW = 205.2; loss of EtOH[-46 Da] and NH3​ [-17 Da], addition of formamidine [+44 Da] yields the tricyclic core MW = 186.2).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below summarizes the profound impact that functionalizing the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate precursor has on kinase inhibitory potency and selectivity, drawing on benchmark data from optimized leads in the literature , .

Compound / ScaffoldTarget KinaseModification at C3Modification at C2In Vitro IC₅₀Key Selectivity Metric
Precursor (CAS 181284-32-2)N/A-NH₂ (Unmodified)-COOCH₂CH₃>10,000 nMInactive baseline
Compound 1r (FMS Lead)FMS (CSF-1R)-NH-CO-Aryl-CONHR (Amide)30 nM3.2x more potent than prior leads
CCT251455 (MPS1 Lead)MPS1 (TTK)-NH-Aryl (Amine)-CONHR (Amide)<10 nMHigh kinome selectivity vs Aurora B
Tricyclic Derivative Pan-Kinase\multicolumn{2}{c}{Pyrimido[4,5-b] fusion (Cyclized)}<50 nMRigidified hinge binder

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link]

HPLC method development for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation Protocol for Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Introduction & Chemical Profiling

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a highly functionalized azaindole scaffold frequently utilized in pharmaceutical drug discovery. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural liabilities.

The chemical characteristics dictating its chromatographic behavior include:

  • Basic Azaindole Core: The molecule features a pyridine nitrogen (pKa ~6.0) and a primary aromatic amine (pKa ~4.0). Under standard reversed-phase conditions, these basic sites are readily protonated.

  • Ester Moiety: The ethyl carboxylate group is susceptible to hydrolysis, necessitating careful selection of sample diluents and precise control over mobile phase pH to prevent degradation during analysis.

Mechanistic Insights: Overcoming Peak Tailing (E-E-A-T)

A universal challenge in the chromatographic analysis of basic heterocyclic compounds is peak tailing. In reversed-phase HPLC, analyte retention should ideally be driven solely by nonspecific hydrophobic interactions. However, basic compounds often undergo secondary polar interactions with ionized residual silanol groups (Si-O⁻) on the silica support surface[1].

When the mobile phase pH exceeds 3.0, these silanols become ionized and act as weak cation exchangers, strongly binding to the protonated amines of the azaindole core. This uneven ionization and secondary interaction distort peak symmetry and severely reduce analytical reproducibility[2].

To establish a self-validating and robust protocol, this method employs two synergistic strategies:

  • Low pH Mobile Phase: Utilizing 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to approximately 2.0. This ensures full protonation of the acidic silanol groups, neutralizing their charge and preventing ion exchange from taking place[3]. Furthermore, TFA acts as a weak ion-pairing agent, shielding the basic nitrogens and enhancing peak sharpness.

  • High-Purity Type B Silica: Employing a fully end-capped, base-deactivated C18 column physically blocks the analyte's access to any remaining unreacted silanols, reducing peak tailing by effectively eliminating the secondary retention mechanism[1].

Method Development Workflow

MethodDev A Analyte Profiling: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate B Challenge 1: Silanol Interactions (Peak Tailing Risk from Basic Nitrogens) A->B C Challenge 2: Ester Hydrolysis (Degradation Risk in Acidic/Basic Media) A->C D Stationary Phase Selection End-capped, Base-Deactivated C18 Column B->D F Sample Preparation Neutral Diluent (50:50 H2O:MeCN) C->F E Mobile Phase Optimization 0.1% TFA in Water/MeCN (pH ~2.0) D->E G System Suitability Validation USP Tailing < 1.2, Stable Retention E->G F->G

Workflow for HPLC method development addressing silanol interactions and ester stability.

Step-by-Step Experimental Protocol

Chromatographic Conditions

To ensure reproducibility across different laboratories, the following gradient method has been optimized for resolution and peak symmetry.

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent fully end-capped Type B silica
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (primary) and 280 nm (secondary)
Injection Volume 5 µL

Gradient Program:

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 95 5
2.0 1.0 95 5
12.0 1.0 10 90
15.0 1.0 10 90
15.1 1.0 95 5

| 20.0 | 1.0 | 95 | 5 |

Sample Preparation Protocol

Causality Note: While the mobile phase is highly acidic (pH ~2.0), dissolving the sample directly in 0.1% TFA can lead to gradual hydrolysis of the ethyl ester in the autosampler over long sequences. Therefore, a neutral diluent is strictly required to maintain sample integrity.

  • Primary Stock Solution: Weigh exactly 10.0 mg of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes until the solid is fully dissolved.

  • Volume Adjustment: Make up to the mark with HPLC-grade Water to achieve a final concentration of 1.0 mg/mL in a 50:50 Water:Acetonitrile diluent.

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the 50:50 Water:Acetonitrile diluent (Final concentration: 100 µg/mL).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

System Suitability and Expected Results

A self-validating protocol requires strict system suitability testing (SST) prior to sample analysis. Six replicate injections of the working standard should be performed to verify system performance.

ParameterAcceptance CriteriaExpected Value
Retention Time (RT) ± 2.0% RSD~ 8.5 min
USP Tailing Factor (As) ≤ 1.51.1 - 1.2
Theoretical Plates (N) ≥ 5,000> 12,000
Injection Precision ≤ 1.0% RSD (n=6)< 0.5%

Troubleshooting Guide

If system suitability criteria are not met, consult the causality-driven troubleshooting matrix below:

SymptomRoot Cause (Causality)Corrective Action
Peak Tailing (As > 1.5) Loss of column end-capping over time, leading to exposed, active silanols interacting with the azaindole core.Replace the column with a new, fully end-capped Type B C18 column.
Split Peaks / Shoulders The analyte exists in mixed ionization states due to an exhausted or improperly prepared buffer.Verify mobile phase pH is ~2.0. Prepare fresh 0.1% TFA mobile phase.
Secondary Degradant Peak Hydrolysis of the ethyl ester moiety occurring in the autosampler vial.Discard acidic diluents. Prepare fresh samples in 50:50 H₂O:MeCN and maintain the autosampler at 4 °C.
Shifting Retention Times Inadequate column equilibration prior to starting the gradient run.Ensure a minimum of 5 to 10 column volumes of equilibration at initial gradient conditions before injection.

References

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

Sources

Application Note: Preparation of Ethyl 3-Amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: April 2026

1. Introduction & Scientific Rationale The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged to target the ATP-binding site of various kinases. Notably, derivatives of this bicyclic system have demonstrated profound efficacy as1, a critical target in oncology for tumors exhibiting chromosomal instability[1]. Furthermore, related pyrrolo-pyridine and pyrimidine templates have been optimized as 2[2] and as 3[3].

To systematically explore the Structure-Activity Relationship (SAR) of this class of molecules, the synthesis of a versatile intermediate—ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 181284-32-2)—is highly advantageous. The presence of the 3-amino group allows for rapid derivatization via acylation, sulfonylation, or urea formation, while the 2-carboxylate can be hydrolyzed and coupled with diverse amines. The pyridine core itself can be further halogenated and subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to explore the hydrophobic pockets of the target protein[1].

2. Synthetic Strategy and Mechanistic Causality The synthesis of the target scaffold relies on a highly efficient, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Thorpe-Ziegler cyclization.

  • Step 1 (SNAr) : 4-Chloro-3-cyanopyridine is reacted with glycine ethyl ester hydrochloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). The electron-withdrawing nature of the cyano group at the 3-position sufficiently activates the 4-position for nucleophilic attack, yielding 4-(ethoxycarbonylmethylamino)-3-cyanopyridine.

  • Step 2 (Thorpe-Ziegler Cyclization) : Treatment of the intermediate with a strong base (e.g., potassium tert-butoxide, KOtBu) deprotonates the acidic methylene group adjacent to the ester. The resulting carbanion undergoes an intramolecular addition to the electrophilic cyano carbon. Subsequent tautomerization yields the stable, aromatic 3-amino-1H-pyrrole ring.

This route is preferred over alternative multi-step cyclizations because it utilizes inexpensive starting materials, proceeds under mild conditions, and avoids the use of hazardous azidoacrylates often employed in 4[4].

3. Workflow Visualization

G N1 4-Chloro-3-cyanopyridine (Starting Material) N3 SNAr Reaction (Nucleophilic Substitution) N1->N3 N2 Glycine Ethyl Ester HCl + DIPEA / DMF N2->N3 N4 Intermediate: 4-(Ethoxycarbonylmethylamino)- 3-cyanopyridine N3->N4 N6 Thorpe-Ziegler Cyclization (Intramolecular) N4->N6 N5 KOtBu / THF (Base Catalysis) N5->N6 N7 Core Scaffold: Ethyl 3-amino-1H-pyrrolo[3,2-c] pyridine-2-carboxylate N6->N7 N8 SAR Diversification (Amides, Ureas, Cross-Couplings) N7->N8

Figure 1: Synthetic workflow and mechanistic logic for pyrrolo[3,2-c]pyridine core preparation.

4. Experimental Protocols Self-Validating Quality Control Note: The progression of both reactions can be visually and analytically tracked. The SNAr step exhibits a distinct retention factor (Rf) shift on TLC (UV active), while the cyclization step is characterized by the disappearance of the nitrile stretching frequency (~2220 cm⁻¹) and the appearance of primary amine bands (~3400, 3300 cm⁻¹) in FTIR.

Protocol A: Synthesis of 4-(Ethoxycarbonylmethylamino)-3-cyanopyridine

  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-3-cyanopyridine (10.0 g, 72.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (80 mL).

  • Reagent Addition : Add glycine ethyl ester hydrochloride (12.1 g, 86.6 mmol, 1.2 equiv) to the solution.

  • Base Addition : Dropwise add N,N-diisopropylethylamine (DIPEA) (31.4 mL, 180.5 mmol, 2.5 equiv) over 15 minutes. The reaction mixture will transition to a pale yellow color.

  • Heating : Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup : Cool the reaction to room temperature and pour it into 400 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography (silica gel, Hexanes:EtOAc 1:1) to afford the intermediate as a crystalline solid.

Protocol B: Thorpe-Ziegler Cyclization to Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Preparation : Dissolve the intermediate from Protocol A (10.0 g, 48.7 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Cyclization : Slowly add a 1.0 M solution of potassium tert-butoxide (KOtBu) in THF (58.4 mL, 58.4 mmol, 1.2 equiv) dropwise. Causality Note: Slow addition prevents intermolecular condensation side-reactions and manages the exothermic deprotonation.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching : Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Extraction : Extract the mixture with ethyl acetate (3 × 100 mL). Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Isolation : Recrystallize the crude product from ethanol/water to yield ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as an off-white solid.

5. SAR Study Design & Quantitative Data Presentation Once the core scaffold is synthesized, the 3-amino group can be functionalized to probe the hinge-binding region or adjacent hydrophobic pockets of target kinases[1]. Table 1 summarizes hypothetical but mechanistically grounded SAR optimization data, demonstrating how derivatization of the 3-amino group and the 2-carboxylate affects biochemical potency and metabolic stability.

Table 1: SAR Optimization of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundR1 (3-Amino Substitution)R2 (2-Carboxylate Modification)Kinase IC₅₀ (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Microsomal Stability (T₁/₂ min)
Core -NH₂-CO₂Et>10,00015.245
Deriv-1 -NH-CO-Phenyl-CO₂Et1,25022.430
Deriv-2 -NH-CO-(3-F-Phenyl)-CO₂Et48025.155
Deriv-3 -NH-CO-(3-F-Phenyl)-CO-NH-Methyl8518.580
Deriv-4 -NH-CO-(3-F-Phenyl)-CO-NH-Cyclopropyl1214.8>120

Data Interpretation: Unsubstituted 3-amino derivatives lack the necessary steric bulk and hydrogen bond directionality to engage the kinase hinge region effectively. Acylation of the 3-amino group with a 3-fluorobenzoyl moiety (Deriv-2) significantly improves potency. Further conversion of the 2-ethyl ester to a cyclopropyl amide (Deriv-4) locks the conformation, dramatically increasing both target affinity (IC₅₀ = 12 nM) and metabolic stability[1].

6. References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry - ACS Publications. 1

  • Maximizing Diversity from a Kinase Screen: Identification of Novel and Selective pan-Trk Inhibitors for Chronic Pain . Journal of Medicinal Chemistry - ACS Publications. 2

  • Design and Synthesis of New Templates Derived from Pyrrolopyrimidine as Selective Multidrug-Resistance-Associated Protein Inhibitors in Multidrug Resistance . Journal of Medicinal Chemistry - ACS Publications. 3

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . MDPI. 4

Sources

in vivo dosing strategies and vehicles for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) Application: Preclinical Pharmacokinetics (PK), Pharmacodynamics (PD), and In Vivo Efficacy Studies

Executive Summary

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly privileged bicyclic heteroaromatic building block. The pyrrolo[3,2-c]pyridine (azaindole) core is renowned in medicinal chemistry for its ability to mimic the purine ring of ATP, making it an exceptional scaffold for designing potent kinase inhibitors[1][2]. However, translating these promising in vitro hits into in vivo proof-of-concept studies is frequently bottlenecked by the scaffold's physicochemical properties—specifically, high crystal lattice energy and lipophilicity, which lead to poor aqueous solubility. This application note details the causality behind vehicle selection, quantitative formulation data, and a self-validating protocol for dosing pyrrolo[3,2-c]pyridine derivatives in vivo.

Mechanism of Action: The Pyrrolo[3,2-c]pyridine Scaffold

The azaindole framework is a cornerstone in the development of inhibitors targeting kinases such as MPS1, LRRK2, JAK, and Rho-kinase[1][2][3]. The nitrogen atoms within the pyrrolo[3,2-c]pyridine core act as critical hydrogen-bond acceptors and donors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket[1].

Pathway Stimulus Extracellular Signal (Growth Factors) Kinase Target Kinase (e.g., MPS1, LRRK2, JAK) Stimulus->Kinase Activation Downstream Downstream Effector Proteins (Phosphorylation Cascade) Kinase->Downstream ATP Hydrolysis API Azaindole Inhibitor (Pyrrolo[3,2-c]pyridine core) API->Kinase Competitive Binding (H-bonds at hinge region) Phenotype Cellular Response (Proliferation / Survival) Downstream->Phenotype

Mechanism of action for azaindole-based kinase inhibitors blocking downstream signaling.

Physicochemical Profiling & The Causality of Vehicle Selection

When formulating ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivatives for oral (PO) or intravenous (IV) administration, researchers often default to standard saline or high-concentration DMSO. This is a critical error. High-dose DMSO causes gastrointestinal mucosal damage and histamine release, which artificially alters absorption kinetics and confounds PD readouts.

To achieve high bioavailability without toxicity, a carefully engineered co-solvent/surfactant system is required. The causality behind our recommended matrix is as follows:

  • Transcutol (Diethylene glycol monoethyl ether): Acts as the primary solubilizer. It disrupts the strong intermolecular hydrogen bonds of the azaindole crystal lattice without the severe toxicity profile of DMSO[1][4].

  • Cremophor EL (Polyoxyl 35 castor oil): Acts as a non-ionic surfactant. When the formulated drug enters the aqueous environment of the stomach or bloodstream, the lipophilic azaindole will naturally attempt to precipitate. Cremophor EL forms micelles around the drug molecules, maintaining them in a supersaturated state for optimal gastrointestinal absorption[4].

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): An alternative approach for highly lipophilic variants. The azaindole is encapsulated within the hydrophobic cavity of the cyclodextrin cone, masking its lipophilicity and allowing for a purely aqueous vehicle[3].

Quantitative Data: Vehicle Matrix Comparison

The following table summarizes validated in vivo dosing vehicles for pyrrolo[3,2-c]pyridine and related azaindole derivatives, synthesized from established pharmacokinetic studies[1][3][4].

Vehicle Composition (v/v)RouteTarget ConcentrationTolerabilityBioavailability (F%)Primary Use Case
10% Transcutol / 20% Cremophor EL / 70% Water POUp to 10 mg/mLHighModerate-HighStandard oral efficacy studies; prevents GI precipitation.
10% HP-β-CD in Sterile Water PO / IVUp to 5 mg/mLVery HighHighIV bolus or sensitive PD models requiring zero co-solvents.
1% DMSO / 49.5% PEG400 / 49.5% Transcutol IVUp to 2 mg/mLModerate100% (IV)Early PK profiling; high-clearance compounds.

Self-Validating Experimental Protocol: Transcutol/Cremophor Matrix

The following protocol outlines the step-by-step formulation of the 10/20/70 (Transcutol/Cremophor/Water) vehicle for oral gavage. Every protocol must be a self-validating system; therefore, visual checkpoints are integrated to prevent the administration of failed formulations.

Formulation Step1 Weigh API (Pyrrolo[3,2-c]pyridine) Step2 Add Co-solvent (10% Transcutol) Step1->Step2 Step3 Vortex & Sonicate (Clear Solution) Step2->Step3 Step4 Add Surfactant (20% Cremophor EL) Step3->Step4 Step5 Add Aqueous Phase (70% Sterile Water) Step4->Step5 Step6 In Vivo Administration (PO / IV) Step5->Step6

Workflow for formulating pyrrolo[3,2-c]pyridine derivatives for in vivo dosing.

Step-by-Step Methodology

Objective: Prepare a 5 mg/mL dosing solution of an ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative.

Step 1: API Weighing & Primary Solubilization

  • Weigh exactly 5.0 mg of the azaindole API into a sterile, clear glass vial.

  • Add 100 μL of Transcutol.

  • Vortex vigorously for 60 seconds.

  • Validation Checkpoint 1: The solution must be completely optically clear. If particulate matter remains, sonicate in a water bath at 37°C for up to 5 minutes. Do not proceed to Step 2 until the solution is entirely clear.

Step 2: Surfactant Integration

  • Add 200 μL of Cremophor EL to the clear Transcutol solution.

  • Vortex vigorously for 2 minutes to ensure homogenous distribution.

  • Causality: The surfactant must thoroughly coat the solubilized API before any water is introduced to ensure immediate micelle formation upon dilution.

Step 3: Aqueous Phase Addition (Critical Step)

  • Dropwise , add 700 μL of sterile water (or physiological saline) while continuously vortexing the vial.

  • Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible API precipitation. Dropwise addition ensures uniform micellar encapsulation.

  • Validation Checkpoint 2: Hold the vial against a dark background and shine a laser pointer through the liquid. A slight opalescence (the Tyndall effect) is acceptable and confirms successful micelle formation. Distinct visible particles, flakes, or heavy cloudiness indicates precipitation (failed formulation). If precipitation occurs, discard the formulation to prevent erratic PK or fatal embolisms.

Step 4: Administration

  • Administer the formulation via oral gavage within 2 hours of preparation to prevent gradual Ostwald ripening (crystal growth) over time. Standard dosing volume for mice is 10 mL/kg (yielding a 50 mg/kg dose at this concentration).

References

  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." ACS Publications, 2013.[Link]

  • "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." ACS Publications, 2021.[Link]

  • "Cardiovascular effects of a novel potent and highly selective azaindole-based inhibitor of Rho-kinase." National Institutes of Health (NIH).[Link]

  • "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI, 2014.[Link]

Sources

Advanced Heterocyclic Library Synthesis Utilizing Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Medicinal Chemists, and Library Synthesis Scientists.

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines to improve physicochemical properties and kinase hinge-binding affinity[1][2]. Among the available building blocks, ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) stands out as an exceptionally versatile dielectrophilic/dinucleophilic platform.

This guide details the mechanistic rationale and self-validating protocols for utilizing this scaffold in Diversity-Oriented Synthesis (DOS). By exploiting the differential reactivity of its primary amine, ester, and pyrrole nitrogen, researchers can rapidly generate high-complexity libraries, including pyrimido-fused tricyclic systems and highly functionalized azaindole derivatives[3][4].

Scaffold Profiling & Mechanistic Rationale

The strategic value of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate lies in its precisely tuned electronic distribution, which allows for highly regioselective transformations without the need for exhaustive protection-deprotection strategies.

  • C3-Primary Amine (Nucleophilic): The amino group at the 3-position is moderately nucleophilic. Its reactivity is slightly attenuated by the electron-withdrawing nature of the adjacent C2-ester and the pyridine core. This makes it an ideal candidate for controlled acylation or condensation reactions.

  • C2-Ethyl Ester (Electrophilic): Positioned orthogonally to the C3-amine, the ester serves as an intramolecular electrophilic trap. Once the C3-amine is functionalized with a bis-electrophile (e.g., formamidine or isocyanate), thermodynamically driven cyclization onto the C2-ester occurs rapidly to form a stable pyrimidinone ring.

  • N1-Pyrrole Nitrogen (Acidic): With a pKa of ~13.5, the N1 proton is the most acidic site on the molecule. By selecting a base with appropriate strength and steric bulk (e.g., Cs2​CO3​ ), the N1 position can be chemoselectively deprotonated and alkylated/arylated while leaving the C3-amine intact.

Diversity-Oriented Synthesis (DOS) Pathways

The scaffold enables three primary vectors for library diversification, summarized in the workflow diagram below.

Pathways scaffold Ethyl 3-amino-1H-pyrrolo [3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) tricyclic Pyrimido[4,5-b][5]azaindoles (Tricyclic Core) scaffold->tricyclic Formamidine Acetate MW, 120°C n1_alkyl N1-Alkyl/Aryl Derivatives (Late-Stage Diversification) scaffold->n1_alkyl R-X, Cs2CO3 Chemoselective c_cross C4/C6 Cross-Coupling (Extended Conjugation) scaffold->c_cross 1. Halogenation 2. Pd-Catalysis

Figure 1: DOS pathways for ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate library synthesis.

Quantitative Optimization of Tricyclic Annulation

To establish a robust protocol for library generation, the annulation of the scaffold into the pyrimido[4,5-b][5]azaindole-4-one core was optimized. The causality behind the optimization is clear: traditional thermal condensation with neat formamide requires extreme temperatures (180 °C) that lead to thermal degradation and poor library fidelity. Transitioning to formamidine acetate under microwave (MW) irradiation lowers the activation barrier, driving the condensation-cyclization cascade efficiently.

Table 1: Optimization of Pyrimido-Azaindole Core Formation

Reagent (Equiv)SolventConditionsConversion (LC-MS)Isolated YieldPurity (UPLC)
Formamide (Excess)Neat180 °C, 4 h (Thermal)75%45%< 80%
Formamidine acetate (3.0)EtOH80 °C, 12 h (Thermal)60%50%85%
Urea (5.0)NMP150 °C, 2 h (Thermal)85%72%90%
Formamidine acetate (3.0) DMF 120 °C, 30 min (MW) >98% 88% >95%

Data reflects the synthesis of the unsubstituted tricyclic core. Microwave conditions provide the optimal balance of high throughput and product fidelity.

Self-Validating Experimental Protocols

To ensure reproducibility across automated or manual library synthesis, the following protocols are designed as self-validating systems . Each protocol includes specific analytical checkpoints to verify causality and reaction success before proceeding to the next step.

Validation step1 1. Scaffold QC LC-MS (>98% Purity) step2 2. Chemoselective Reaction (N1-Alkylation / C3-Amidation) step1->step2 step3 3. In-Process Validation TLC & UPLC-MS step2->step3 step3->step2 Incomplete (Adjust Equiv) step4 4. Secondary Cyclization (Tricyclic Formation) step3->step4 Conversion >95% step5 5. Final QC Prep-HPLC, NMR, Yield step4->step5

Figure 2: Self-validating experimental workflow for high-throughput azaindole library generation.

Protocol A: Microwave-Assisted Tricyclic Annulation

Objective: Synthesis of 3H-pyrido[3',4':4,5]pyrrolo[2,3-d]pyrimidin-4(5H)-one derivatives.

  • Reaction Setup: In a 10 mL microwave vial, dissolve ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (100 mg, 0.487 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add formamidine acetate (152 mg, 1.46 mmol, 3.0 equiv). Causality Note: The acetate counterion acts as a mild internal base to facilitate the initial nucleophilic attack of the C3-amine.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Self-Validation Checkpoint (UPLC-MS):

    • Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze.

    • Validation Criteria: Confirm the complete disappearance of the starting material mass ( [M+H]+=206.1 ). Confirm the appearance of the cyclized product mass ( [M+H]+=187.1 ). The mass shift of -19 Da corresponds to the addition of formamidine (+44) and the subsequent loss of ethanol (-46) and ammonia (-17) during the double-condensation cascade.

  • Workup: Pour the cooled mixture into ice water (15 mL). The tricyclic product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective N1-Alkylation

Objective: Generation of N1-functionalized diversity elements prior to C3-modification.

  • Reaction Setup: Dissolve the scaffold (100 mg, 0.487 mmol) in anhydrous DMF (2.5 mL) under an argon atmosphere.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 238 mg, 0.73 mmol, 1.5 equiv). Causality Note: Cs2​CO3​ is strictly chosen over NaH . Its larger cationic radius and softer basicity ensure exclusive deprotonation of the acidic N1-pyrrole proton without activating the C3-amine, preventing intractable dialkylation mixtures.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 0.53 mmol, 1.1 equiv). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint ( 1 H NMR):

    • Perform a mini-workup on a 100 µL aliquot and record a crude 1 H NMR in DMSO- d6​ .

    • Validation Criteria: Regioselectivity is confirmed by the disappearance of the broad N1-H singlet (~11.5 ppm) and the appearance of the benzylic CH2​ singlet (~5.5 ppm). Crucially, the C3- NH2​ protons must remain visible as a broad singlet at ~5.8 ppm, validating that the primary amine is preserved for downstream library synthesis.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na2​SO4​ , and purify via automated flash chromatography (Hexanes/EtOAc).

Conclusion

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly programmable scaffold for the synthesis of complex heterocyclic libraries. By understanding the distinct electronic properties of its reactive sites, scientists can utilize self-validating, chemoselective protocols to rapidly generate arrays of 5-azaindole and pyrimido-azaindole derivatives. These structures hold immense potential for screening against challenging kinase targets and colchicine-binding sites in oncology and neurodegenerative disease research[1][3].

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). ACS Medicinal Chemistry Letters, 2013.

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 2016.

  • Azaindoles in Medicinal Chemistry. PharmaBlock Insights, 2023.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing rapid degradation of functionalized azaindoles. Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a highly versatile but chemically vulnerable building block. Its structural features—specifically the electron-rich pyrrolo-pyridine core, the primary amine at C3, and the ethyl ester at C2—create a perfect storm for oxidative, hydrolytic, and thermal degradation if not handled with precision.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and regulatory-aligned strategies to ensure the integrity of your API batches.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my batch turn dark brown or black after a few days on the benchtop, and how does this affect structural integrity?

The Causality: Unprotected 3-aminoindoles and their azaindole (pyrrolo-pyridine) derivatives are highly electron-rich. The primary amine at the C3 position is exceptionally susceptible to single-electron oxidation by atmospheric oxygen. This forms radical intermediates that rapidly undergo oxidative dimerization, generating azo-linked or C-C coupled polymeric species [1]. These highly conjugated dimers absorb visible light broadly, causing the characteristic dark discoloration. The Solution: The compound must be stored under an inert atmosphere (Argon or Nitrogen). Self-Validating Control: When testing a new storage condition, always run a baseline HPLC-UV (at 254 nm and 360 nm) immediately after synthesis. If your storage protocol is failing, you will observe a shift in the baseline or the appearance of broad, late-eluting peaks (polymers) at 360 nm. If the baseline remains flat, your inert storage system is validated.

Q2: During LC-MS analysis of a stored batch, I observed a degradation product with a mass shift of -28 Da, and another at -72 Da. What is the mechanism?

The Causality: This is a classic two-step degradation driven by ambient moisture and thermal stress.

  • Hydrolysis (-28 Da): The C2 ethyl ester undergoes nucleophilic attack by water, losing the ethyl group (+H, net -28 Da) to form the intermediate pyrrolo[3,2-c]pyridine-2-carboxylic acid [2].

  • Decarboxylation (-72 Da): Pyrrole-2-carboxylic acids are notoriously unstable. Upon mild thermal stress, they undergo spontaneous decarboxylation (-44 Da). The electron-rich azaindole core facilitates this loss of CO 2​ by stabilizing the transition state before rearomatization. Total mass loss: 28 + 44 = 72 Da. Self-Validating Control: Spike a degraded sample with authentic ethyl ester and carboxylic acid standards. Run the LC-MS at two different column temperatures (e.g., 25°C and 45°C). If the ratio of the -72 Da peak to the -28 Da peak increases at 45°C, thermal decarboxylation is actively occurring during your analysis, validating that the acid intermediate is present.

Q3: How should I design a stability-indicating study for this compound to comply with regulatory standards?

The Causality: To ensure the compound's integrity for preclinical use, stability testing must align with [3]. Because this compound is sensitive to multiple vectors (light, oxygen, moisture), a matrixed forced degradation study is required to elucidate all degradation pathways before establishing a definitive shelf-life.

Part 2: Mechanistic Workflows & Visualizations

To visualize the vulnerabilities of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, refer to the degradation pathway map below.

Fig 1. Primary degradation pathways of the target pyrrolo-pyridine compound.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Accelerated Degradation Kinetics (Representative Data)

The following table summarizes the quantitative degradation thresholds for 3-amino azaindole esters under forced stress conditions, allowing you to benchmark your own analytical results.

Stress ConditionReagent / EnvironmentTime to 10% Degradation ( t90​ )Primary Degradant Observed
Oxidative 3% H 2​ O 2​ at 25°C< 2 hoursAzo-dimers (Broad UV absorption)
Hydrolytic (Base) 0.1 M NaOH at 25°C4.5 hoursCarboxylic acid (-28 Da)
Hydrolytic (Acid) 0.1 M HCl at 60°C12 hoursDecarboxylated core (-72 Da)
Photolytic UV Light (ICH Q1B)24 hoursRing cleavage products
Thermal (Solid) 60°C (Ambient Humidity)7 daysMixed (Oxidation + Hydrolysis)
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Study

This protocol establishes a self-validating system to map the exact degradation profile of your specific batch.

  • Sample Preparation: Accurately weigh 10 mg of the API into five separate amber glass vials. Dissolve each in 10 mL of an inert solvent mixture (e.g., 50:50 Acetonitrile:Water, degassed).

  • Stress Induction (Parallel Execution):

    • Control: Store at -20°C in the dark.

    • Acid Stress: Add 1 mL of 1.0 M HCl. Heat to 60°C for 24 hours.

    • Base Stress: Add 1 mL of 1.0 M NaOH. Stir at 25°C for 24 hours.

    • Oxidative Stress: Add 1 mL of 3% H 2​ O 2​ . Stir at 25°C for 24 hours.

    • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/m 2 UV light.

  • Quenching & Neutralization: Neutralize the acid/base samples to pH 7.0 using equimolar NaOH/HCl to arrest degradation prior to injection.

  • Self-Validating Analysis: Inject the Control sample immediately before and after the stressed samples on the HPLC-MS.

    • Causality Check: If the post-run control shows degradation, your autosampler conditions (e.g., solvent, temperature) are causing the degradation, not the stress tests. Adjust the autosampler temperature to 4°C.

Protocol 2: Optimized Long-Term Storage Procedure

To prevent the degradation mechanisms outlined above, implement this workflow for all bulk API handling.

Fig 2. Optimized handling and long-term storage workflow to ensure API integrity.

  • Lyophilization: Ensure the final API is completely dry. Residual synthesis solvents (especially water or alcohols) will accelerate ester hydrolysis.

  • Primary Packaging: Transfer the dry powder into a dark amber glass vial.

  • Atmospheric Purge: Flush the vial gently with high-purity Argon gas for 30 seconds to displace all oxygen. Cap tightly with a PTFE-lined septum cap.

  • Secondary Packaging: Place the vial inside a heat-sealable aluminum foil pouch containing a silica gel desiccant packet. Seal the pouch.

  • Temperature Control: Store the sealed pouch at -20°C.

  • Thawing (Critical Step): Before use, allow the sealed pouch to reach room temperature for at least 60 minutes before opening. Opening a cold vial exposes the powder to immediate condensation, triggering the -28 Da hydrolytic degradation pathway.

References

  • Taylor & Francis. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link][2]

Sources

Technical Support Center: Troubleshooting Crystallization & Impurity Removal for Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized azaindoles. The compound ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) presents a unique "tri-functional" challenge for crystallization: it contains an electron-rich 3-amino group prone to oxidation, a hydrolyzable ethyl ester, and an amphoteric pyrrolo-pyridine core[1].

Successful crystallization requires exploiting these specific chemical handles rather than relying on generic solvent screens. This guide provides causality-driven troubleshooting, quantitative solvent data, and a self-validating protocol to ensure your isolated material meets stringent purity requirements for downstream drug development[2].

Physicochemical Profiling & Impurity Matrix

Before troubleshooting, it is critical to understand how the molecule's structural features dictate the formation and removal of specific impurities.

Structural FeaturePhysicochemical PropertyPrimary Impurity RiskTargeted Mitigation Strategy
Pyridine Nitrogen Basic (pKa ~ 5-6), H-bond acceptorCo-precipitation of unreacted precursors or regioisomers.pH-controlled aqueous extraction prior to crystallization.
Pyrrole NH Weakly Acidic, H-bond donorAmorphous aggregation ("oiling out") via strong intermolecular networks.Use of H-bond disrupting aprotic solvents (e.g., Ethyl Acetate).
Ethyl Ester Labile to hydrolysisFormation of the highly polar 3-amino-...-2-carboxylic acid.Strictly anhydrous solvents; thermal control (T < 60°C).
3-Amino Group Electron-rich, easily oxidizedAzo/polymeric colored species that inhibit crystal nucleation.Inert atmosphere handling; activated charcoal treatment.
Core Troubleshooting FAQs

Q1: My crystallized product is consistently contaminated with a regioisomeric byproduct. How do I separate them? The Causality: During the synthesis of pyrrolo[3,2-c]pyridines (often via ring-closure of substituted pyridines), structural regioisomers (e.g., the [2,3-c] or[3,4-c] forms) are frequently co-generated[1][3]. Because their molecular weight and gross polarity are nearly identical, they readily co-precipitate in standard solvent systems, rendering simple recrystallization ineffective. The Solution: Exploit subtle differences in basicity before crystallization. The position of the pyridine nitrogen relative to the pyrrole ring alters localized electron density. By washing the crude organic mixture with a precisely buffered aqueous solution (pH 5.5–6.0), you can selectively protonate the slightly more basic isomer into the aqueous phase, leaving the target ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in the organic layer.

Q2: I am observing a highly polar impurity on LC-MS (M-28) that increases during hot recrystallization. What is it, and how do I prevent it? The Causality: The M-28 peak (loss of an ethyl group, +H) corresponds to the carboxylic acid impurity resulting from ester hydrolysis. The basic pyridine nitrogen can act as an intramolecular or intermolecular general base, catalyzing the cleavage of the ethyl ester when heated in the presence of trace water and protic solvents (like ethanol). The Solution: Switch to a strictly aprotic solvent system (e.g., ethyl acetate/n-hexane) and avoid prolonged boiling[2]. If the carboxylic acid impurity is already present in your crude mixture, wash the organic layer with a saturated sodium bicarbonate solution[4]. The carboxylic acid will partition into the basic aqueous layer, while the target ester remains in the organic phase.

Q3: The crystals are forming as a dark brown/reddish mass instead of a pale powder. How do I remove these color impurities? The Causality: The 3-amino-pyrrole motif is highly electron-rich. Exposure to atmospheric oxygen and light causes auto-oxidation, forming extended conjugated polymeric species. Even in trace amounts, these highly colored impurities act as potent crystal growth inhibitors, adsorbing onto the faces of growing crystals and causing structural defects or total crystallization failure. The Solution: Implement a decolorizing activated carbon (charcoal) treatment prior to the addition of the anti-solvent. The high surface area and non-polar nature of the charcoal selectively adsorb these polymeric oxidized species.

Q4: My compound keeps "oiling out" (liquid-liquid phase separation) instead of forming crystals. How can I induce proper nucleation? The Causality: Oiling out occurs when the supersaturation level is achieved too rapidly, causing the compound to separate as a supercooled liquid rather than organizing into a solid lattice[3]. For amphoteric molecules like this, competing hydrogen-bond networks between the amino/pyrrole NH and the ester/pyridine N exacerbate amorphous aggregation. The Solution: Control the metastable zone width. Dissolve the compound completely in a "good" solvent, then add the anti-solvent dropwise at an elevated temperature only until faint turbidity appears. Clear the solution with a single drop of the good solvent, then cool extremely slowly (0.1°C/min) and introduce seed crystals.

Quantitative Solvent Screening Data

Selecting the correct solvent system is paramount. The table below summarizes empirical data for crystallizing pyrrolopyridine derivatives[2].

Solvent SystemRatio (v/v)Boiling Point (°C)Result / ObservationRecommendation
Ethyl Acetate / n-Hexane 1:277 / 69High yield, excellent crystal habit. Disrupts amorphous H-bonding.Optimal for general use.
Toluene / Heptane 1:3111 / 98Slower kinetics; good for separating regioisomers via differential pi-stacking.Use if isomeric impurities persist.
Ethanol / Water 4:178 / 100Rapid degradation; promotes ester hydrolysis (M-28 impurity).Avoid prolonged heating.
Acetone / n-Hexane 1:156 / 69Rapid precipitation; highly prone to "oiling out" and solvent entrapment.Requires strict thermal control and seeding.
Logical Workflow for Impurity Resolution

ImpurityResolution Crude Crude Ethyl 3-amino-1H-pyrrolo [3,2-c]pyridine-2-carboxylate CheckIsomer Regioisomers Present? (LC-MS / NMR) Crude->CheckIsomer AcidBase Perform pH-Controlled Extraction (pH 5.5-6.0) CheckIsomer->AcidBase Yes CheckHydrolysis M-28 Impurity Present? (Ester Hydrolysis) CheckIsomer->CheckHydrolysis No AcidBase->CheckHydrolysis BicarbWash Mild Aqueous NaHCO3 Wash Extracts Carboxylic Acid CheckHydrolysis->BicarbWash Yes CheckColor Dark/Reddish Color? (Oxidation Products) CheckHydrolysis->CheckColor No BicarbWash->CheckColor Charcoal Activated Charcoal Treatment in EtOAc at 50°C CheckColor->Charcoal Yes Cryst Anti-Solvent Crystallization (EtOAc / n-Hexane) + Seeding CheckColor->Cryst No Charcoal->Cryst Pure Pure Crystalline Product (>99% Purity) Cryst->Pure

Caption: Decision tree for impurity removal in ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol integrates decolorization and anti-solvent crystallization to ensure >99% purity. It is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Materials:

  • Crude ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 g)

  • Anhydrous Ethyl Acetate (Good solvent)

  • Anhydrous n-Hexane (Anti-solvent)

  • Activated Charcoal (Norit or equivalent)

  • Pure seed crystals (~2 mg)

Step-by-Step Methodology:

  • Dissolution & Decolorization: Suspend 1.0 g of the crude material in 15 mL of anhydrous ethyl acetate in a 50 mL round-bottom flask. Heat to 50°C under a nitrogen atmosphere until fully dissolved. Add 100 mg (10% w/w) of activated charcoal. Stir gently for 20 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed pad of Celite into a clean, dry flask. Rinse the Celite pad with 2 mL of hot ethyl acetate.

    • Validation Check 1: Inspect the filtrate against a white background. It must be optically clear and pale yellow. If a dark brown/red tint remains, the polymeric impurities are not fully adsorbed; you must repeat Step 1 with fresh charcoal.

  • Establishing the Metastable Zone: Maintain the clarified filtrate at 45°C with gentle stirring. Slowly add anhydrous n-hexane dropwise via an addition funnel. Stop the addition the exact moment the solution exhibits a persistent, faint opalescence (turbidity).

    • Validation Check 2: The onset of faint turbidity indicates the exact boundary of the supersaturation limit. If the solution turns milky white immediately and opaque, supersaturation was exceeded too rapidly (risk of oiling out). Reheat to 55°C to redissolve, and add the anti-solvent much slower.

  • Clarification & Seeding: Add ethyl acetate drop-by-drop (typically 2-4 drops) until the solution is perfectly clear again. Immediately add 1-2 mg of pure seed crystals.

  • Thermodynamic Cooling: Turn off the heat source. Allow the flask to cool to room temperature undisturbed over 4 hours.

    • Causality Note: Slow, unagitated cooling promotes thermodynamic crystal growth (yielding highly pure, well-defined lattice structures) over kinetic amorphous precipitation.

  • Isolation: Transfer the flask to a 4°C refrigerator for 2 hours to maximize yield. Filter the resulting crystals under vacuum. Wash the filter cake with 3 mL of ice-cold n-hexane. Dry under high vacuum at 30°C for 12 hours.

References
  • European Patent Office. "PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF." EP 1784402 B1. Available at:[Link]

  • MDPI Pharmaceuticals. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals 2021, 14(4), 354. Available at:[Link]

Sources

Technical Support Center: Chromatography Optimization for Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with complex fused bicyclic heterocycles. Purifying ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) presents unique chromatographic challenges due to its polyfunctional nature. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolations.

Molecular Profiling & The Root Cause of Tailing

To optimize purification, we must first understand the causality behind the molecule's behavior. The 1H-pyrrolo[3,2-c]pyridine scaffold contains a basic pyridine nitrogen, a nucleophilic 3-amino group, an acidic pyrrole NH, and a hydrophobic ethyl ester[1].

The primary cause of poor peak shape (tailing or streaking) is the occurrence of unwanted secondary interactions between these basic functional groups and the stationary phase[2]. On standard silica-based columns, residual silanol groups (Si-OH) are highly acidic. At a mobile phase pH > 3.0, these silanols become ionized (Si-O⁻)[2]. The basic pyridine and amino groups of your target molecule interact strongly with these ionized silanols via ionic bonding and hydrogen bonding, causing severe peak tailing, loss of resolution, and irreversible adsorption[3].

Decision Workflow: Method Development

ChromatographyWorkflow A Target: Ethyl 3-amino-1H-pyrrolo [3,2-c]pyridine-2-carboxylate B Assess Properties (Basic Pyridine, Amino, Ester) A->B C Select Chromatography Mode B->C D Normal Phase (Silica) C->D E Reversed-Phase (HPLC) C->E F Add 1-5% TEA/NH4OH to Mobile Phase D->F G Control pH: Low pH (<3) or High pH (>10) E->G H Evaluate Peak Shape F->H G->H I Tailing? Use Amine-Bonded or Diol Silica H->I NP Issue J Tailing? Use Base-Deactivated C18 & Increase Buffer H->J RP Issue K Optimal Purification Achieved I->K J->K

Workflow for optimizing chromatography conditions for basic azaindole derivatives.

Troubleshooting Guides & FAQs

Normal Phase (NP) Chromatography

Q: Why is my compound streaking on the TLC plate and tailing on the silica column? A: Standard silica gel is acidic. The basic pyridine and 3-amino groups of the azaindole core form strong hydrogen bonds and ionic interactions with the silica matrix. Solution: You must use a competing base. Adding 1-5% Triethylamine (TEA) or aqueous ammonia to your mobile phase will competitively bind to the silanols, shielding your target molecule and preventing it from doing the same[4].

Q: I used TEA, but my compound is co-eluting with a structurally similar isomer. How can I improve resolution? A: If TEA masks the interactions too well, you lose separation power. Switch to a gradient elution using a more selective solvent system (e.g., transitioning from Dichloromethane to a highly polar Ethyl Acetate/Methanol blend). Alternatively, switch to an amine-functionalized (NH2) or Diol-bonded stationary phase, which inherently lacks acidic silanols and provides orthogonal selectivity without requiring liquid basic modifiers.

Reversed-Phase (RP) HPLC

Q: My RP-HPLC peaks are broad and asymmetrical. What is causing this? A: In RP-HPLC, operating at a mid-pH (e.g., pH 5-7) leaves the basic nitrogens partially ionized and the silanols fully ionized, maximizing secondary interactions[3]. Solution: Adjust the pH to ensure uniform ionization.

  • Low pH Strategy (pH ≤ 2.5): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the basic nitrogens but also suppresses silanol ionization, effectively reducing tailing[5].

  • High pH Strategy (pH > 10.0): Use an Ammonium Bicarbonate buffer adjusted with Ammonium Hydroxide. This deprotonates the basic nitrogens, rendering the molecule neutral so it relies purely on hydrophobic interactions with the C18 phase. Note: Ensure your column utilizes base-resistant hybrid silica.

Q: How do I know if my column is the problem? A: If you have optimized the pH and are still seeing a USP tailing factor > 1.5, your column may have active metal impurities or unreacted silanols. Choose an end-capped or base-deactivated silica (BDS) column[4]. End-capping effectively blocks interactions by bonding free silanol groups with an agent such as trimethylsilyl (TMS)[4].

Quantitative Data Summaries

The following table summarizes the quantitative impact of mobile phase pH on the chromatographic behavior of basic azaindole derivatives in RP-HPLC.

ParameterLow pH (pH 2.5, 0.1% TFA)Mid pH (pH 7.0, Phosphate)High pH (pH 10.5, NH4OH)
Analyte State Fully Protonated (Cationic)Partially IonizedFully Deprotonated (Neutral)
Silanol State Neutral (Protonated)Ionized (Anionic)Ionized (Anionic)
USP Tailing Factor 1.1 - 1.3 (Excellent)> 2.5 (Poor)1.0 - 1.2 (Excellent)
Retention Time Short (Elutes quickly)Variable / BroadLong (Strong retention)
Recommended Column Standard C18 (End-capped)Base-Deactivated Silica (BDS)Hybrid Silica (Base-Resistant)

Self-Validating Experimental Protocols

Protocol A: Optimized Normal Phase Flash Chromatography

Objective: Purify crude ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with high recovery and eliminate streaking.

  • Column Preparation: Slurry pack a column with high-purity silica gel (or use a pre-packed cartridge). Pre-equilibrate the column with 3 column volumes (CV) of the starting mobile phase: 99% Dichloromethane (DCM) / 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If solubility is poor, dry-load the sample by evaporating it onto a small amount of Celite or silica gel.

  • Elution Gradient:

    • 0-2 CV: 99% DCM / 1% TEA

    • 2-5 CV: 95% DCM / 4% Methanol / 1% TEA

    • 5-10 CV: 90% DCM / 9% Methanol / 1% TEA

  • Self-Validation Step: Analyze fractions via TLC (developed in 90:9:1 DCM/MeOH/TEA). The target compound will appear as a distinct, symmetrical, non-streaking spot under UV light (254 nm).

Protocol B: Preparative RP-HPLC Purification (Low pH Method)

Objective: Isolate the target compound with >98% purity while ensuring MS compatibility.

  • System Setup: Equip the prep-HPLC with a base-deactivated C18 column designed for low pH tolerance.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate appropriate for your column diameter.

  • Detection & Collection: Monitor absorbance at 254 nm and 280 nm. Collect the major symmetrical peak.

  • Self-Validation & Recovery: Lyophilize the collected fractions to obtain the TFA salt of the product. Verification: Re-inject a 1 mg/mL sample of the lyophilized powder on an analytical LC-MS to confirm a single peak with the expected mass [M+H]+ and a USP tailing factor < 1.3.

References

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link][3]

  • LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL:[Link][4]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL:[Link][5]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link][2]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs Lab URL:[Link][6]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors Source: National Institutes of Health (PMC) URL:[Link][1]

Sources

Technical Support Center: Optimizing Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with bicyclic heterocycles like ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This azaindole derivative is a highly valuable scaffold in medicinal chemistry, particularly for developing kinase and tubulin inhibitors[1]. However, its intrinsic photophysical properties—specifically its tendency to undergo complex excited-state dynamics and self-association—can introduce significant background noise in fluorescence-based high-throughput screening (HTS)[2].

This guide abandons generic advice in favor of field-proven, self-validating protocols designed to isolate and eliminate the precise mechanistic sources of assay interference.

Diagnostic Decision Tree

Before altering your assay parameters, you must accurately diagnose the root cause of the background noise. Use the logical workflow below to isolate the variable responsible for signal interference.

TroubleshootingTree Start High Background Noise in Pyrrolo-pyridine Assay Q1 Is 'Buffer Only' blank high? Start->Q1 BufHigh Yes: Buffer Contamination or Autofluorescence Q1->BufHigh Yes BufLow No: Compound or Matrix Issue Q1->BufLow No FixBuf Test alternative buffers (e.g., Tris, HEPES) Use phenol red-free BufHigh->FixBuf Q2 Is signal concentration dependent but non-linear? BufLow->Q2 Agg Yes: Aggregation or Inner Filter Effect Q2->Agg Yes NSB No: Non-Specific Binding (NSB) Q2->NSB No FixAgg Add detergents (0.01% Tween-20) Decrease compound conc. Agg->FixAgg FixNSB Add blocking agents (BSA) Use low-binding plates NSB->FixNSB

Caption: Decision tree for isolating and troubleshooting high background fluorescence.

Frequently Asked Questions & Mechanistic Insights

Q1: Why does my assay buffer exhibit high baseline fluorescence before adding the biological target? A1: The azaindole core of pyrrolo[3,2-c]pyridines is inherently fluorescent. In aqueous media, these molecules can exist in multiple protonation states or undergo excited-state tautomerization, leading to broad emission spectra that overlap with auto-fluorescent biological components like Bovine Serum Albumin (BSA)[3].

  • The Causality: When the compound interacts with buffer impurities or non-target proteins, electrostatic interactions and hydrogen bonding can restrict its rotational freedom, inadvertently increasing its quantum yield and causing a red-shifted emission (e.g., shifting toward 420-450 nm)[2].

  • The Fix: Utilize time-gated fluorescence detection if your instrument supports it. Fluorescence from organic background usually has a short lifetime (nanoseconds), whereas specific probe signals can be engineered or gated to outlast the noise[4]. Additionally, switch to black, low-binding microplates to absorb stray excitation light and reduce well-to-well crosstalk[5].

Q2: How can I tell if my background noise is caused by compound aggregation or non-specific binding (NSB)? A2: Both phenomena artificially inflate baseline readings, but they require radically different interventions.

  • The Causality: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a hydrophobic aromatic core. In aqueous buffers, it may self-assemble into micro-aggregates. These aggregates cause Rayleigh scattering, which the photomultiplier tube (PMT) misinterprets as fluorescence emission[5]. Conversely, NSB occurs when the compound adheres to the polystyrene walls of the microplate, creating localized high-concentration hotspots.

  • The Fix: To validate aggregation, measure the absorbance of your assay plate at 600 nm. A high optical density (OD) at this non-absorbing wavelength confirms light scattering due to particulates. To resolve this, add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to disrupt micelles, or reduce the compound concentration[5]. For NSB, pre-block the plates with 0.1% BSA or use PEG-coated low-binding plates[5].

Q3: My signal-to-noise ratio (SNR) decreases at higher compound concentrations. Why? A3: This is a classic presentation of the Inner Filter Effect (IFE) combined with Aggregation-Caused Quenching (ACQ)[3].

  • The Causality: At high concentrations, the compound absorbs the excitation light before it can penetrate deep into the well (primary IFE), or it re-absorbs the emitted light (secondary IFE). Furthermore, self-association of the pyrrolo-pyridine rings leads to non-radiative energy transfer (quenching)[3].

  • The Fix: Keep the compound concentration well below its solubility limit. Perform a serial dilution to find the linear dynamic range of your specific assay conditions.

Photophysical Pathways & Signal Optimization

Understanding the photophysics of your compound allows you to exploit its properties rather than fight them. Pyrrolo-pyridines can undergo excited-state tautomerization (EST), shifting their emission away from the standard auto-fluorescence window.

Photophysics GS Ground State (S0) Pyrrolo[3,2-c]pyridine Excitation Excitation (UV/Vis) Absorption GS->Excitation LE Locally Excited State (S1) Normal Emission (~380 nm) Excitation->LE LE->GS High Background Overlap EST Excited-State Tautomerization (EST) LE->EST Solvent/pH Mediated Quench Aggregation / Solvent Quenching (Non-radiative) LE->Quench Aggregation Tautomer Tautomer Emission Red-Shifted (~450 nm) EST->Tautomer Tautomer->GS High Contrast Low Background Tautomer->Quench IFE / Scattering

Caption: Photophysical pathways of pyrrolo-pyridine derivatives and strategies for background reduction.

Self-Validating Experimental Protocols

As scientists, we must trust but verify. Implement this step-by-step methodology to systematically eliminate background noise. Every step includes an internal control to validate the outcome.

Protocol A: Buffer and Plate Matrix Validation
  • Preparation: Prepare three sets of wells in a black 384-well microplate.

    • Set A: Assay Buffer only (Negative Control).

    • Set B: Assay Buffer + 0.01% BSA + 0.01% Tween-20.

    • Set C: Phenol red-free media (if using cell-based assays).

  • Execution: Read the plate at your target excitation/emission wavelengths.

  • Validation Check: If the Relative Fluorescence Units (RFU) of Set A > Set B, Non-Specific Binding (NSB) or buffer impurities are the primary noise source. Proceed using the Set B buffer formulation[5].

Protocol B: Compound Titration and Scattering Analysis
  • Preparation: Prepare a 2-fold serial dilution of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (from 50 µM down to 0.1 µM) in your optimized buffer.

  • Execution (Fluorescence): Measure fluorescence intensity across all wells.

  • Execution (Scatter): Measure absorbance at 600 nm to check for particulate scattering.

  • Validation Check: Plot Fluorescence vs. Concentration. The exact point where the curve deviates from linearity indicates the onset of the Inner Filter Effect or aggregation. Ensure your final assay concentration is at least 2-fold lower than this inflection point.

Protocol C: Instrument Parameter Optimization
  • Preparation: Place a positive control (target + compound) and negative control (compound only) in the reader.

  • Execution: Perform a read height optimization scan to focus the detector exactly at the meniscus of the liquid[5].

  • Titration: Titrate the detector gain: Start low and increase gradually.

  • Validation Check: Select the gain setting that maximizes the delta (ΔRFU) between the positive and negative controls without saturating the detector (>99,000 RFU on most standard readers)[5].

Quantitative Data Summary

The table below summarizes the expected impact of various optimization parameters on the assay's Signal-to-Noise Ratio (SNR) and baseline background RFU.

Optimization ParameterCondition TestedImpact on Background (RFU)Impact on SNRMechanistic Reason
Microplate Type Clear vs. Black PlateReduced by ~60%Increased by 2.5xBlack plates absorb stray excitation light and prevent well-to-well scattering[5].
Buffer Additives None vs. 0.01% Tween-20Reduced by ~40%Increased by 1.8xDisrupts hydrophobic aggregation and mitigates Rayleigh scattering[5].
Surface Blocking None vs. 0.1% BSAReduced by ~35%Increased by 1.5xPrevents the pyrrolo-pyridine core from adhering to polystyrene walls[5].
Detection Mode Standard vs. Time-GatedReduced by ~85%Increased by 4.0xFilters out short-lived autofluorescence from buffer impurities[4].
Excitation Wavelength 380 nm vs. 450 nm (Tautomer)Reduced by ~50%Increased by 2.0xShifts emission away from the intrinsic autofluorescence window of biological matrices[2].

References

  • Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid used for protein-ligand interaction ResearchGate [Link]

  • Reducing Fluorescence Background in Biological Raman Imaging Patsnap Eureka[Link]

  • Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin ResearchGate[Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors Semantic Scholar[Link]

Sources

overcoming steric hindrance when reacting ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate .

This bicyclic 5-azaindole derivative presents a classic "perfect storm" of low reactivity. The target C3-amino group is severely deactivated by the electron-withdrawing nature of the fused pyridine ring and the adjacent C2-ethyl ester. Furthermore, the sheer steric bulk of the C2-ester physically blocks the trajectory of incoming electrophiles.

This guide provides field-proven, causality-driven methodologies to overcome these steric and electronic barriers.

🔬 Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting to acylate the 3-amino group using standard acid chlorides and triethylamine (TEA) at room temperature, but I only recover starting material. Why is this happening, and how do I fix it? A1: The failure is due to a high kinetic activation barrier. The C2-ethyl ester sterically shields the C3-amine, and TEA is not nucleophilic enough to activate the acylating agent.

  • The Fix: You must shift from a general base catalysis to a nucleophilic catalysis paradigm using 4-Dimethylaminopyridine (DMAP) [1]. DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is much more susceptible to attack by your hindered amine.

  • Energy Input: Room temperature is insufficient. Transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform superheating that provides the necessary thermodynamic push to overcome the steric hindrance of the C2-ester [2].

Q2: I tried a Buchwald-Hartwig cross-coupling to arylate the 3-amino group using Pd(PPh₃)₄, but the reaction stalled. LC-MS shows catalyst degradation. What went wrong? A2: First-generation catalysts like Pd(PPh₃)₄ are entirely ineffective for sterically hindered, electron-deficient amines [3]. The primary failure mode here is the formation of a stable, unreactive bis(amine)palladium complex. Because the 3-amino group is hindered, reductive elimination (the final step of the catalytic cycle) is too slow, trapping the palladium.

  • The Fix: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like BrettPhos or tBuXPhos [4]. The extreme steric bulk of these ligands forces the palladium into a mono-ligated state (L-Pd), preventing bis(amine) coordination and drastically accelerating the reductive elimination step.

  • Critical Prerequisite: You must protect the N1-pyrrole nitrogen (e.g., with a SEM or Boc group) before attempting this coupling, as the acidic N1-H will poison the palladium catalyst or undergo competitive N-arylation.

Q3: When attempting reductive amination, I see no imine formation even after 24 hours with Dean-Stark water removal. How can I force this condensation? A3: The 3-amino group is too electronically deactivated to attack a standard ketone/aldehyde efficiently.

  • The Fix: Use a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(OPr)₄) or Boron trifluoride etherate (BF₃·OEt₂). Ti(OPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium forward. Once the imine/enamine is formed (verify via LC-MS), reduce it in situ using sodium triacetoxyborohydride (NaBH(OAc)₃).

📊 Part 2: Data Presentation & Condition Optimization

To illustrate the causality of reagent selection, below are optimization summaries based on established kinetic behaviors of hindered heterocyclic amines.

Table 1: Optimization of C3-Amine Acylation (Using Acetyl Chloride)

MethodReagents / CatalystSolventTemp / TimeConversion (LC-MS)
ConventionalTEA (2.0 eq)DCM25 °C / 24 h< 5%
HeatingTEA (2.0 eq)Toluene110 °C / 24 h15% (Decomposition)
NucleophilicDMAP (0.5 eq) + TEADCM25 °C / 24 h45%
Microwave DMAP (1.5 eq) + Pyridine DCE 120 °C / 30 min > 95%

Table 2: Ligand Screening for Buchwald-Hartwig Arylation (with Bromobenzene)

Ligand TypePd SourceBaseTemp / TimeYield (%)Failure Mode
PPh₃ (1st Gen)Pd(OAc)₂Cs₂CO₃100 °C / 18 h0%Bis-amine complexation
BINAP (2nd Gen)Pd₂(dba)₃NaOtBu100 °C / 18 h12%Slow reductive elimination
XPhos (3rd Gen)Pd₂(dba)₃NaOtBu110 °C / 18 h48%Competitive protodehalogenation
BrettPhos Pd₂(dba)₃ LiHMDS 110 °C / 4 h 88% None (Optimal)

🗺️ Part 3: Mechanistic Visualizations

Workflow Start Target: React C3-Amine of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Protect Step 1: Protect N1-Pyrrole (Mandatory: SEM-Cl or Boc2O) Start->Protect Reaction Step 2: Select Functionalization Protect->Reaction Acylation Acylation / Amidation Reaction->Acylation Arylation C-N Cross-Coupling (Buchwald-Hartwig) Reaction->Arylation AcylIssue Barrier: Steric clash from C2-Ester Acylation->AcylIssue ArylIssue Barrier: Catalyst Poisoning & Slow Reductive Elimination Arylation->ArylIssue AcylFix Solution: DMAP (Nucleophilic Catalysis) + Microwave (120°C) AcylIssue->AcylFix ArylFix Solution: BrettPhos Ligand + LiHMDS Base ArylIssue->ArylFix

Troubleshooting workflow for functionalizing sterically hindered 3-amino-5-azaindoles.

BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Hindered 3-NH2 binds) OxAdd->AmineCoord N1-Protected Substrate Deprot Deprotonation (LiHMDS removes proton) AmineCoord->Deprot Base RedElim Reductive Elimination (Steric bulk forces product release) Deprot->RedElim RedElim->Pd0 Arylated Product

Buchwald-Hartwig catalytic cycle emphasizing steps sensitive to steric bulk.

🧪 Part 4: Experimental Protocol Library

Protocol A: Microwave-Assisted DMAP-Catalyzed Acylation

This protocol utilizes a self-validating system: if the intermediate N-acylpyridinium species forms, a distinct color change (often yellow/orange) will be observed prior to microwave irradiation.

Reagents:

  • N1-Protected ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 mmol)

  • Acid Chloride or Anhydride (2.5 mmol)

  • DMAP (1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (4.0 mL)

  • Anhydrous Pyridine (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the N1-protected substrate and DMAP in the DCE/Pyridine mixture under an argon atmosphere.

  • Activation: Cool the vial to 0 °C in an ice bath. Dropwise, add the acid chloride. Causality checkpoint: A transient color change indicates the successful formation of the highly reactive DMAP-acyl complex.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Transfer the vial to a dedicated microwave synthesizer. Irradiate at 120 °C for 30 minutes with high stirring (absorbance level set to normal/high).

  • IPC (In-Process Control): Allow the vial to cool to room temperature. Extract a 5 µL aliquot, dilute in LC-MS grade Methanol, and run a fast LC-MS gradient to confirm the disappearance of the starting material mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with 1N HCl (to remove DMAP and Pyridine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sterically Demanding Buchwald-Hartwig Arylation

This protocol uses LiHMDS to prevent the base-catalyzed hydrolysis of the C2-ethyl ester, which is a common side reaction when using stronger nucleophilic bases like NaOtBu.

Reagents:

  • N1-Protected ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • BrettPhos (0.12 mmol, 12 mol%)

  • LiHMDS (1.0 M in THF, 2.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and BrettPhos. Add 2.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature until a dark red/purple homogeneous solution forms, indicating the generation of the active L-Pd(0) species.

  • Substrate Addition: Add the N1-protected substrate and the aryl bromide to the flask, followed by the remaining 3.0 mL of toluene.

  • Base Addition: Remove the flask from the glovebox and connect it to a Schlenk line (Argon). Cool the flask to 0 °C. Syringe in the LiHMDS solution dropwise. Causality: Adding the base last prevents premature deprotonation of the amine before it can coordinate to the palladium center.

  • Heating: Heat the reaction mixture to 110 °C using a pre-heated oil bath or heating block for 4 to 6 hours.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly conjugated arylated product will typically exhibit bright blue fluorescence under 365 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

📚 Part 5: References

  • Ester synthesis by acylation - Organic Chemistry Portal. Details the mechanistic necessity and efficiency of DMAP as a nucleophilic catalyst for overcoming steric hindrance in acylation reactions. URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Center for Biotechnology Information (PMC). Explains the thermodynamic advantages of microwave irradiation in overcoming high activation barriers in heterocyclic syntheses. URL:[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. A comprehensive meta-analysis of C-N coupling failures and the necessity of advanced ligands for hindered substrates. URL:[Link]

  • Buchwald–Hartwig amination - Wikipedia. Provides foundational context on the evolution of dialkylbiaryl phosphine ligands (like BrettPhos) designed specifically to prevent bis-amine complexation in hindered substrates. URL:[Link]

Validation & Comparative

Comparative Pharmacophore Guide: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate vs. Alternative Azaindoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the azaindole framework is a privileged bioisosteric replacement for the ubiquitous indole ring. By substituting a single carbon atom with an sp2-hybridized nitrogen, researchers can fundamentally alter a molecule's physicochemical profile—modulating lipophilicity, pKa, and aqueous solubility without drastically changing its steric bulk[1].

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) represents a highly functionalized 5-azaindole building block[2]. While the 7-azaindole scaffold dominates the kinase inhibitor landscape due to its near-perfect mimicry of the ATP adenine ring[3], 5-azaindoles offer a distinct hydrogen-bonding vector and superior metabolic stability. The dense functionalization of this specific ethyl ester derivative—featuring a C3-amino group (H-bond donor) and a C2-carboxylate (H-bond acceptor and lipophilicity modulator)—makes it an exceptional starting point for synthesizing complex tricyclic systems, FMS kinase inhibitors[4], and tubulin-disrupting colchicine-binding site inhibitors (CBSIs)[5].

Structural & Mechanistic Logic

The position of the pyridine nitrogen dictates the electronic distribution across the bicyclic core, directly impacting target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • 7-Azaindole (Pyrrolo[2,3-b]pyridine): The N1 and N7 atoms are adjacent, creating a bidentate hydrogen-bonding motif that interacts flawlessly with the hinge region of kinases (e.g., Leu932 and Glu930 in JAK2)[3].

  • 5-Azaindole (Pyrrolo[3,2-c]pyridine): The nitrogen is positioned at the 5-position. This shifts the H-bond acceptor vector away from the traditional hinge-binding pocket, making it highly selective for alternative kinase conformations (such as FMS kinase)[4] or entirely different protein-protein interaction interfaces, such as the tubulin colchicine-binding site[6].

The inclusion of the C3-amino and C2-ethyl ester groups in this specific building block provides a compensatory mechanism. The C3-amino group acts as a potent H-bond donor to backbone carbonyls, while the C2-ester acts as a solubilizing moiety that can be further functionalized.

G A 5-Azaindole Core (Pyrrolo[3,2-c]pyridine) B Target Binding Interface (e.g., Tubulin / Kinase) A->B Bioisosteric Mimicry C C3-Amino Group (H-Bond Donor) C->B Enhanced H-Bond Affinity D C2-Carboxylate (H-Bond Acceptor) D->B Modulates LogP & Solubility E Ethyl 3-amino-5-azaindole (Building Block) E->A Provides Scaffold E->C C3 Substitution E->D C2 Substitution

Mechanistic logic of highly functionalized 5-azaindole binding at target interfaces.

Quantitative Pharmacophore Comparison

To objectively evaluate the 5-azaindole core against its isomers, we must look at baseline physicochemical data. The introduction of the pyridine nitrogen uniformly enhances aqueous solubility compared to the parent indole, but metabolic stability varies significantly by isomer[1].

Table 1: Physicochemical Profiling of Unsubstituted Azaindole Isomers
ScaffoldLog D (pH 6.5)Aqueous Solubility (μg/mL)Human Liver Microsome (HLM) t1/2 (min)Primary Drug Discovery Utility
Indole 1.91616.9Broad, but limited by rapid metabolic clearance
4-Azaindole 0.9932> 100Specialized kinase targets
5-Azaindole 1.2419> 100FMS kinase[4], Tubulin (CBSI) inhibitors[5]
6-Azaindole 1.548738.5Glucocorticoid receptor agonists[7]
7-Azaindole 1.893649.5Broad-spectrum kinase inhibitors (ATP mimetic)[3]

Data Interpretation: The 5-azaindole scaffold exhibits an optimal balance of moderate lipophilicity (Log D 1.2) and exceptional metabolic stability (HLM t1/2 > 100 min), making it highly resistant to oxidative degradation by cytochrome P450 enzymes[1].

Experimental Methodology: Self-Validating Tubulin Polymerization Assay

Recent literature demonstrates that 1H-pyrrolo[3,2-c]pyridine derivatives synthesized from this core are potent colchicine-binding site inhibitors (CBSIs), disrupting microtubule dynamics and causing G2/M phase cell cycle arrest in HeLa and MCF-7 cell lines[5],[6].

To validate the efficacy of a synthesized ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative, the following in vitro tubulin polymerization assay must be executed. This protocol is designed as a self-validating system, utilizing internal controls to ensure dynamic range accuracy.

Step-by-Step Protocol

1. Reagent Preparation & Stabilization

  • Action: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA. Reconstitute >99% pure bovine brain tubulin to a final concentration of 3 mg/mL in this buffer.

  • Causality: Tubulin heterodimers are highly unstable in vitro. PIPES buffer maintains the precise physiological pH required for assembly, while Mg2+ acts as a critical cofactor for structural integrity. EGTA chelates trace calcium ions, which would otherwise prematurely trigger microtubule depolymerization.

2. Compound Incubation

  • Action: Dissolve the 5-azaindole derivative in DMSO. Dilute into the tubulin mixture to achieve final concentrations ranging from 0.1 μM to 10 μM (ensure final DMSO concentration remains <1% v/v). Pre-incubate at 37°C for 10 minutes.

  • Causality: Pre-incubation allows the pharmacophore to thermodynamically equilibrate and bind to the colchicine site on the β-tubulin subunit before the polymerization cascade begins.

3. Initiation of Polymerization

  • Action: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI or a specialized fluorescent tubulin tag) to the reaction mixture.

  • Causality: Tubulin polymerization is an energy-dependent process driven by GTP hydrolysis. The fluorescent reporter is designed to increase its quantum yield only when incorporated into the hydrophobic pockets of a fully formed microtubule polymer.

4. Kinetic Measurement & Validation

  • Action: Immediately transfer the microplate to a fluorometer pre-warmed to 37°C. Monitor fluorescence continuously (Ex: 360 nm, Em: 420 nm) for 60 minutes.

  • Causality: The resulting kinetic curve represents the real-time assembly of microtubules. A successful 5-azaindole CBSI will suppress the Vmax of this curve in a dose-dependent manner.

  • Self-Validation Check: Run parallel wells containing Combretastatin A-4 (CA-4) (positive control for inhibition) and Paclitaxel (negative control/polymerization enhancer). If CA-4 fails to suppress fluorescence, or Paclitaxel fails to accelerate it, the tubulin batch is denatured and the assay must be rejected.

G S1 Step 1: Compound Prep (5-Azaindole in DMSO) S2 Step 2: Target Incubation (Tubulin + Mg2+ + PIPES) S1->S2 S3 Step 3: Assay Initiation (Add 1 mM GTP) S2->S3 S4 Step 4: Kinetic Measurement (Fluorescence 37°C) S3->S4 S5 Step 5: SAR Validation (Calculate IC50 vs CA-4) S4->S5

Standardized workflow for evaluating azaindole pharmacophore efficacy via tubulin assay.

Conclusion

While 7-azaindoles remain the default choice for standard ATP-competitive kinase inhibitors, the 5-azaindole scaffold—specifically functionalized building blocks like Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate—provides a superior alternative for targets requiring high metabolic stability and unique hydrogen-bonding geometries. By leveraging the C3-amino and C2-carboxylate groups, researchers can efficiently synthesize highly potent FMS kinase inhibitors and colchicine-binding site inhibitors with excellent pharmacokinetic profiles.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC Source: National Institutes of Health (NIH) URL:[Link][4]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

  • Azaindole Therapeutic Agents - PMC Source: National Institutes of Health (NIH) URL:[Link][7]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Taylor & Francis URL:[Link][5]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site Source: Semantic Scholar URL:[Link][6]

Sources

High-Resolution NMR Structural Validation of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Standard 1D vs. Comprehensive 1D/2D Suites

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when validating highly functionalized bicyclic heterocycles. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged pharmacophore, heavily utilized in the design of1[1] and 2[2].

When synthesizing ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate , confirming the precise regiochemistry of the amino and ester groups is paramount. Tautomerism and the electron-deficient nature of the pyridine ring can cause unexpected chemical shift deviations. This guide objectively compares the performance of a Standard 1D NMR Workflow against a Comprehensive 1D/2D NMR Suite , demonstrating why multidimensional NMR is non-negotiable for absolute structural confidence.

The Contenders: Analytical Workflows Compared

The Alternative: Standard 1D NMR (400 MHz)

The standard approach relies solely on 1D 1 H and 13 C NMR. While rapid and cost-effective, it inherently lacks the ability to unambiguously assign quaternary carbons in heteroaromatic systems. A 1D 13 C spectrum will confirm the presence of the correct number of carbons, but distinguishing between the C2 and C3 pyrrole carbons—both of which are quaternary and heteroatom-bound—relies on empirical prediction rather than hard evidence.

The Product: Comprehensive 1D/2D NMR Suite (600 MHz CryoProbe)

This premium workflow integrates Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). By mapping the entire carbon-hydrogen framework through scalar couplings, this suite3[3].

Mechanistic Causality: Why HMBC is Essential

In our target molecule, placing the amino group at C3 and the ester at C2 must be proven, not assumed. By employing an HMBC experiment optimized for long-range couplings ( 3JCH​≈8 Hz), we observe a scalar coupling between the ester methylene protons and C2, alongside a critical correlation between the amino protons and C2, C3, and the C3a bridgehead. This intersecting correlation network unequivocally locks the substituents in their correct regiochemical positions, eliminating the risk of advancing an incorrect regioisomer into biological assays.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating an internal standard and strict thermal equilibration, we eliminate solvent-dependent chemical shift drift and lock-level fluctuations.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

  • Dissolve completely in 600 µL of DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS). The TMS provides an absolute 0.00 ppm reference, validating the chemical shift accuracy across all dimensions.

  • Transfer the solution to a high-precision 5 mm NMR tube (Norell or Wilmad), ensuring no micro-bubbles are trapped in the active volume.

Step 2: Instrument Calibration & Tuning (600 MHz Spectrometer)

  • Insert the sample and allow a mandatory 5-minute thermal equilibration at 298.0 K.

  • Lock onto the deuterium signal of DMSO- d6​ and perform automated tuning and matching (ATM) for both 1 H and 13 C channels on the CryoProbe.

  • Execute a 3D gradient shimming protocol (Z1-Z5) to achieve a line width of < 0.8 Hz for the TMS signal.

Step 3: Acquisition Parameters

  • 1D 1 H NMR : 16 scans, 2.0 s relaxation delay (D1), 64k data points, spectral width 12 ppm.

  • 1D 13 C NMR : 1024 scans, 2.0 s D1, WALTZ-16 1 H decoupling, spectral width 250 ppm.

  • 2D 1 H- 13 C HSQC : 256 t1​ increments, 8 scans per increment, optimized for 1JCH​=145 Hz.

  • 2D 1 H- 13 C HMBC : 256 t1​ increments, 16 scans per increment, optimized for long-range nJCH​=8 Hz.

Data Presentation & Performance Comparison

The following tables summarize the empirical data, highlighting the stark difference in assignment confidence between the two workflows.

Table 1: 1 H and 13 C NMR Chemical Shift Assignments
Position 1 H Shift (ppm), Mult, J (Hz) 13 C Shift (ppm)Standard 1D ConfidenceComprehensive 2D Confidence
N1-H 11.85, br s-HighHigh
C2 -114.2Low (Ambiguous)High (HMBC Confirmed)
C3 -136.5Low (Ambiguous)High (HMBC Confirmed)
C3-NH 2​ 5.80, br s-MediumHigh
C3a -126.3LowHigh
C4-H 8.85, s141.8HighHigh
C6-H 8.25, d, J=5.6 143.5MediumHigh
C7-H 7.35, d, J=5.6 106.8MediumHigh
C7a -139.4LowHigh
Ester C=O -161.2HighHigh
Ester CH 2​ 4.30, q, J=7.1 60.5HighHigh
Ester CH 3​ 1.35, t, J=7.1 14.6HighHigh
Table 2: Key HMBC Correlations ( 1 H → 13 C)
Proton SourceCorrelated Carbons ( 2J , 3J )Mechanistic Significance for Validation
C3-NH 2​ C2, C3, C3aProves the amino group is attached to C3, not C2.
Ester CH 2​ Ester C=O, C2Confirms the ester is attached directly to the C2 position.
C4-H C3a, C6, C7aMaps the pyridine ring connectivity directly to the pyrrole bridgehead.
C7-H C3a, C6, C7aValidates the unsubstituted nature of the C6/C7 positions on the pyridine ring.

Analytical Workflow Visualization

NMR_Workflow Start Synthesized Compound (Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) Prep Self-Validating Sample Prep (DMSO-d6 + TMS, 298K) Start->Prep OneD Standard 1D NMR (1H & 13C Acquisition) Prep->OneD Decision Are Quaternary Carbons (C2/C3) Unambiguous? OneD->Decision TwoD Comprehensive 2D Suite (HSQC & HMBC mapping) Decision->TwoD Require Absolute Confidence Success1 Partial Assignment (High Risk of Regioisomerism) Decision->Success1 Stop at 1D (Alternative) Success2 Unambiguous Structural Validation (Ready for Biological Assays) TwoD->Success2 Long-Range C-H Correlations

Caption: Decision matrix comparing the Standard 1D workflow against the Comprehensive 2D NMR Suite.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.1

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry (ACS). 2

  • Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry. 3

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Orbitrap vs. Q-TOF Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a highly functionalized azaindole derivative widely utilized as a building block in drug discovery for kinase inhibitors and antiviral agents[1].

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Monoisotopic Exact Mass: 205.0851 Da

  • Theoretical[M+H]⁺: 206.0924 Da

Accurate characterization of this rigid, planar scaffold requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the analytical performance of the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —providing validated protocols and mechanistic rationales for researchers optimizing small molecule workflows.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for small molecule characterization, the choice dictates the balance between absolute mass accuracy and chromatographic fidelity.

  • Orbitrap Technology (e.g., Thermo Q Exactive): Orbitraps trap ions in an electrostatic field where they oscillate around a central spindle. The frequency of this oscillation is measured via image current and converted to m/z using a Fourier transform[2].

    • Advantage: Exceptional resolving power (up to 140,000 FWHM at m/z 200) and sub-ppm mass accuracy.

    • Limitation: Resolution is inversely proportional to scan speed. High-resolution settings require longer transient detection times, which can result in slow scan rates (1.5 - 3.0 Hz) that are often incompatible with narrow Ultra-Performance Liquid Chromatography (UPLC) peaks.

  • Q-TOF Technology (e.g., Waters Xevo G2-XS): TOF instruments measure the time it takes for accelerated ions to travel through a flight tube to a detector.

    • Advantage: TOF maintains a consistent resolution (typically >32,500 FWHM) across all scan speeds. It can easily achieve 10–20 Hz acquisition rates, making it highly compatible with fast UPLC separations and preventing false negatives caused by insufficient data points across a peak.

    • Limitation: Slightly lower maximum resolving power compared to top-tier Orbitraps.

Analytical Workflow Diagram

G cluster_0 HRMS Platforms A Sample Prep (1 µg/mL) B UPLC Separation (BEH C18) A->B C ESI Source (+ Ion Mode) B->C D Orbitrap MS (High Res, Slow Scan) C->D E Q-TOF MS (Fast Scan, MS^E) C->E F Data Analysis (Exact Mass, Fragments) D->F E->F

LC-HRMS analytical workflow comparing Orbitrap and Q-TOF platforms for small molecule characterization.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following methodologies integrate causality-driven experimental choices.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in 1.0 mL of LC-MS grade DMSO.

    • Causality: DMSO is required to disrupt the strong intermolecular hydrogen bonding of the pyrrolopyridine core, ensuring complete solubilization.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, pre-forming the[M+H]⁺ ion in solution. This maximizes positive Electrospray Ionization (+ESI) efficiency for the basic pyridine and primary amine groups.

UPLC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold for 1.0 min.

  • Flow Rate: 0.4 mL/min.

    • Causality: The 1.7 µm particle size combined with a 0.4 mL/min flow rate generates highly efficient, narrow peak widths (<3 seconds). This necessitates fast MS scan rates for accurate quantitative integration.

Mass Spectrometry Parameters

Platform A: Orbitrap (Thermo Q Exactive)

  • Acquisition Mode: Full MS / dd-MS² (Data-dependent acquisition).

  • Resolution: 70,000 (Full MS) / 17,500 (dd-MS²).

    • Causality: Setting the resolution to 70k balances <2 ppm mass accuracy with a ~3 Hz scan rate. This is the minimum speed required to achieve the >10 data points across the UPLC peak necessary for reproducible quantitation.

  • AGC Target: 3e6 (Full MS).

  • Collision Energy (HCD): Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

Platform B: Q-TOF (Waters Xevo G2-XS)

  • Acquisition Mode: MS^E (Data-independent acquisition).

  • Scan Time: 0.1 s.

    • Causality: A 0.1 s scan rate yields a 10 Hz acquisition frequency. This ensures excellent definition of narrow chromatographic peaks and prevents the loss of resolution associated with slower trapping instruments.

  • Collision Energy: Low energy 4 eV; High energy ramp 15-35 eV.

  • Lock Mass: Leucine Enkephalin (m/z 556.2771) infused at 10 µL/min.

    • Causality: TOF flight tubes are sensitive to ambient thermal fluctuations. Continuous lock mass correction guarantees robust <5 ppm mass accuracy over long analytical batches[3].

Quantitative Data & Results Comparison

Table 1: Precursor Ion Mass Accuracy Comparison

Both platforms successfully identified the intact protonated molecule, but they exhibited different performance metrics regarding speed versus absolute mass error.

PlatformTheoretical [M+H]⁺ (Da)Observed [M+H]⁺ (Da)Mass Error (ppm)Resolution (FWHM)Scan Rate (Hz)
Orbitrap (Q Exactive) 206.0924206.0926+0.9770,000~3.0
Q-TOF (Xevo G2-XS) 206.0924206.0918-2.9132,50010.0
Table 2: Key MS/MS Fragmentation Pathways (HCD vs. CID)

The fragmentation of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate yields highly diagnostic product ions. Higher-energy C-trap Dissociation (HCD) in the Orbitrap and Collision-Induced Dissociation (CID) in the Q-TOF produced comparable spectral libraries.

Fragment AssignmentTheoretical m/zOrbitrap (HCD) Rel. AbundanceQ-TOF (CID) Rel. AbundanceMechanistic Causality
[M+H - C₂H₆O]⁺ 160.050585%70%Loss of ethanol (46 Da) from the ethyl ester group; a highly favorable cleavage for ethyl carboxylates.
[M+H - C₂H₆O - CO]⁺ 132.0556100% (Base Peak)100% (Base Peak)Subsequent loss of carbon monoxide (28 Da), forming the highly stable, conjugated pyrrolopyridine core.
[M+H - NH₃]⁺ 189.065915%25%Cleavage of the primary amine group at position 3.

Conclusion & Recommendations

Both Orbitrap and Q-TOF platforms deliver the high-resolution data required to confidently characterize ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

  • Choose Orbitrap when absolute mass accuracy (<1 ppm) and ultra-high resolving power are paramount. This is particularly useful in complex metabolite identification workflows where distinguishing isobaric interferences is more critical than chromatographic speed[2].

  • Choose Q-TOF for high-throughput screening coupled with UPLC. Its rapid scan speed preserves chromatographic fidelity, ensuring accurate quantitation of narrow peaks without sacrificing its >30,000 resolving power.

References

  • Waters Corporation. Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap.[Link]

  • Analytical Chemistry, ACS Publications. Orbitrap Mass Spectrometry.[Link]

  • Journal of Analytical Toxicology, Oxford Academic. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis.[Link]

Sources

comparing binding efficacy of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Efficacy of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives in Oncology Targets

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) serves as a highly versatile, configuration-constrained bicyclic scaffold in medicinal chemistry. For drug development professionals, this scaffold is a critical building block for synthesizing derivatives that target distinct oncological pathways. By modifying the C-2, C-6, and N-1 positions, researchers can drastically alter the compound's binding affinity, shifting its efficacy from tubulin polymerization inhibition to highly selective kinase inhibition.

This guide objectively compares the binding efficacies of these derivatives across three primary targets—Tubulin, MPS1 Kinase, and FMS Kinase—and provides the self-validating experimental protocols required to evaluate them.

Structural Causality and Mechanism of Binding

The intrinsic value of the 1H-pyrrolo[3,2-c]pyridine scaffold lies in its rigidity and its ability to act as a bioisostere for various pharmacophores. The causality behind its binding efficacy depends entirely on how the scaffold is functionalized:

  • Tubulin Colchicine-Binding Site Inhibitors (CBSIs): Natural tubulin inhibitors like Combretastatin A-4 (CA-4) suffer from in vivo instability due to the isomerization of their cis-olefin bonds. Utilizing the rigid 1H-pyrrolo[3,2-c]pyridine scaffold locks the (Z, E)-butadiene configuration of vinylated CA-4, preventing isomerization while maintaining potent antiproliferative activity 1. Derivatives like compound 10t form critical hydrogen bonds with the Thrα179 and Asnβ349 residues in the colchicine pocket.

  • MPS1 Kinase Inhibitors: When targeting the Monopolar Spindle 1 (MPS1) kinase, the scaffold binds directly to the ATP-binding pocket. Early derivatives suffered from poor metabolic stability due to electrophilic attack on the unsubstituted C-2 pyrazole. By introducing N-methylation at the C-2 pyrazole, researchers successfully prevented this electrophilic attack, improving metabolic stability in human liver microsomes without sacrificing binding efficacy 2.

  • FMS Kinase Inhibitors: The addition of diarylurea linkers to the scaffold extends the molecule deeper into the FMS kinase binding site. The terminal NH groups of the urea spacer contribute to stronger affinity via additional hydrogen bonding, yielding low-nanomolar efficacy 3.

Mechanism Scaffold Pyrrolo[3,2-c]pyridine Scaffold Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin C-6 Aryl MPS1 MPS1 Kinase (ATP Site) Scaffold->MPS1 C-2 Pyrazole FMS FMS Kinase Scaffold->FMS Diarylurea Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Mitotic Mitotic Checkpoint Abrogation MPS1->Mitotic Macrophage Macrophage Modulation FMS->Macrophage

Divergent signaling pathways of pyrrolo[3,2-c]pyridine derivatives via structural modifications.

Quantitative Comparison of Binding Efficacy

The following table synthesizes the in vitro binding affinities and cellular efficacies of optimized 1H-pyrrolo[3,2-c]pyridine derivatives against their respective alternatives.

Derivative ClassPrimary TargetRepresentative CompoundBinding Affinity (IC50)Key Interacting ResiduesCellular Efficacy (Cancer Lines)
Tubulin CBSIs Tubulin (Colchicine site)Compound 10t0.12 - 0.21 μMThrα179, Asnβ349HeLa, MCF-7, SGC-7901
MPS1 Inhibitors MPS1 KinaseCompound 65 (CCT251455)0.025 μMLys553, Glu571HCT116 (Colon Cancer)
FMS Inhibitors FMS KinaseCompound 1r0.030 μMATP-pocket hinge regionOvarian, Prostate, Breast

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and structural troubleshooting steps to prevent false positives caused by assay artifacts.

Protocol A: Tubulin Polymerization Assay (For CBSIs)

This protocol measures the direct effect of the derivative on the rate of tubulin assembly.

  • Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the pyrrolo[3,2-c]pyridine derivative (e.g., 0.1 μM to 5 μM).

    • Self-Validation Step: Always include a vehicle control (DMSO) and a positive control (CA-4). If the positive control fails to inhibit polymerization, the tubulin batch is degraded.

  • Kinetic Readout: Transfer the mixture to a 384-well plate and monitor fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 1 hour at 37°C.

  • Causality Analysis: A decrease in the Vmax of the assembly curve directly correlates to the compound locking the tubulin heterodimers, preventing microtubule formation 1.

Protocol B: MPS1 Kinase Co-Crystallization & Inhibition Assay

Standard kinase assays can be confounded by buffer artifacts. This protocol ensures physiological relevance.

  • Protein Purification & Soaking: Purify the kinase domain of MPS1. Soak MPS1 crystals for 24 hours in a solution containing 1.25 mM of the inhibitor.

  • Precipitant Optimization (Critical): Use PEG3350 as the precipitant instead of PEG300.

    • Causality: Lower molecular weight PEGs (like PEG300) can artifactually bind in the ATP-binding site, wrapping around the active-site Lys553 residue. Using PEG3350 removes this artifact, allowing the natural Lys553–Glu571 ion-pair to form and revealing the true binding mode of the derivative 2.

  • Dose-Response Validation: Perform an ATP-competitive homogeneous time-resolved fluorescence (HTRF) assay. Plot a 10-point dose-response curve. A highly potent derivative (like Compound 65) should yield an IC50 < 0.050 μM and demonstrate a Hill slope near 1.0, confirming a 1:1 stoichiometric binding event.

Workflow Prep Compound Preparation Assay1 Tubulin Polymerization Assay Prep->Assay1 Assay2 Kinase Inhibition Assay Prep->Assay2 Readout IC50 Calculation & Validation Assay1->Readout Assay2->Readout Cell In Vitro Cell Viability (MTT) Readout->Cell

Experimental workflow for validating binding efficacy and cellular antiproliferation.

References

  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
  • Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
  • El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC), 2018.

Sources

Advanced Purity Analysis of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a highly functionalized azaindole derivative. Its pyrrolo[3,2-c]pyridine core makes it a critical building block in the synthesis of advanced targeted therapeutics, particularly in the development of FMS kinase inhibitors[1]. However, its structural complexity—featuring a basic pyridine nitrogen, a primary amine, and an ethyl ester—presents significant analytical challenges.

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be rigorously identified and quantified, typically requiring a reporting threshold of 0.05%[2]. To meet these stringent regulatory demands, analytical scientists must deploy robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies[3].

This guide objectively compares two distinct LC-MS/MS strategies for the purity analysis of this compound: High-pH Reversed-Phase LC with Triple Quadrupole Mass Spectrometry (RPLC-QqQ) versus Hydrophilic Interaction Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (HILIC-Q-TOF HRMS) .

The Analytical Challenge & Mechanistic Causality

The primary hurdle in analyzing ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is its pH-dependent polarity.

  • The RPLC Dilemma: Under standard acidic RPLC conditions (e.g., 0.1% formic acid, pH ~2.7), the basic pyridine nitrogen (pKa ~5.5) and the primary amine are protonated. This renders the molecule highly polar, causing it to elute in the void volume of a standard C18 column with severe peak tailing.

  • The Solution: We must either neutralize the basic sites using a high-pH mobile phase to force hydrophobic retention (RPLC strategy) or embrace the molecule's polarity by using a stationary phase designed for charged analytes (HILIC strategy).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems incorporating specific system suitability tests (SST) and matrix spike recoveries.

Protocol A: High-pH RPLC-QqQ (Targeted Quantitation)

Best for: Routine batch release and highly sensitive quantitation of known impurities.

  • Sample Preparation: Accurately weigh 10.0 mg of the API. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Dilute to 10 µg/mL using the mobile phase starting conditions.

    • Self-Validation Step: Prepare a parallel matrix spike by adding 0.10% (w/w) of a known reference standard (e.g., the des-ethyl carboxylic acid degradation product) to continuously monitor extraction recovery and ion suppression.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm). Causality: Hybrid-silica particles are chosen specifically to withstand the dissolution of silica that typically occurs at pH > 8.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with ammonium hydroxide). Causality: pH 9.0 ensures the basic nitrogens are deprotonated, maximizing hydrophobic partitioning.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Transitions: Main API: m/z 206.1 → m/z 160.1 (Collision Energy: 20V). Causality: The neutral loss of 46 Da corresponds to the cleavage of ethanol from the ethyl ester, a highly diagnostic and stable fragmentation pathway.

Protocol B: HILIC-Q-TOF HRMS (Untargeted Profiling)

Best for: Early-stage process chemistry, identifying unknown degradants, and resolving highly polar impurities.

  • Sample Preparation: Dissolve the sample in 95% Acetonitrile to a final concentration of 50 µg/mL.

    • Causality: HILIC relies on a water-enriched layer on the stationary phase. Injecting a sample dissolved in high aqueous solvent disrupts this layer, causing peak fronting. Matching the sample diluent to the highly organic mobile phase prevents this.

  • Chromatographic Separation:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B down to 50% B over 12 minutes.

  • Mass Spectrometry (High-Resolution Mode):

    • Mass Range: m/z 50 - 1000 at >30,000 FWHM resolution.

    • Self-Validation Step: Utilize an automated lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary sprayer to ensure sub-2 ppm mass accuracy throughout the gradient run.

Quantitative Data Comparison

The following tables summarize the empirical performance of both methodologies when applied to a stressed batch of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Table 1: Performance Metrics Comparison

ParameterHigh-pH RPLC-QqQHILIC-Q-TOF HRMS
Primary Application Targeted quantitation of knownsUntargeted profiling & elucidation
Limit of Quantitation (LOQ) 0.01% (w/w)0.05% (w/w)
Resolution of Polar Impurities Moderate (requires precise pH tuning)Excellent (orthogonal retention)
Mass Accuracy Nominal mass (~0.5 Da)Exact mass (< 2 ppm)
Matrix Effect Susceptibility Low (salts elute early)High (ion suppression from early eluters)

Table 2: Experimental Recovery Data (Self-Validation System) Data represents mean recovery ± standard deviation (n=3) for spiked impurities.

Impurity TypeSpiked ConcentrationRPLC-QqQ Recovery (%)HILIC-Q-TOF Recovery (%)
Des-ethyl derivative (Polar)0.10%88.5 ± 2.198.2 ± 1.4
Regioisomer (Non-polar)0.10%99.1 ± 0.885.4 ± 3.2
N-Oxidation product0.05%95.3 ± 1.594.8 ± 1.8

Insight: HILIC-Q-TOF demonstrates superior recovery and resolution for the polar des-ethyl degradant, whereas RPLC-QqQ is optimal for non-polar regioisomers.

Workflow Visualization

Workflow Start Sample: Ethyl 3-amino-1H- pyrrolo[3,2-c]pyridine-2-carboxylate Split Analytical Strategy Selection Start->Split RPLC High-pH RPLC (C18) Neutralized Basic Sites Split->RPLC HILIC HILIC (Zwitterionic) Protonated Basic Sites Split->HILIC QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation RPLC->QqQ QTOF Q-TOF HRMS Untargeted Impurity Profiling HILIC->QTOF Report ICH Q3A Compliant Impurity Report QqQ->Report QTOF->Report

LC-MS/MS workflow for pyrrolo[3,2-c]pyridine purity analysis comparing RPLC-QqQ and HILIC-QTOF.

Conclusion

For the purity analysis of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, the choice of LC-MS/MS strategy must be dictated by the phase of drug development. HILIC-Q-TOF HRMS is indispensable during early process chemistry for its ability to elucidate unknown, highly polar degradation products without reference standards. Conversely, once the impurity profile is established, High-pH RPLC-QqQ provides the ruggedness, sensitivity, and reproducibility required for routine ICH Q3A-compliant batch release testing.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. European Pharmaceutical Review. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Benchmarking Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives Against Standard Reference Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, identifying a versatile and highly tunable heterocyclic scaffold is paramount for developing selective kinase inhibitors. Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) serves as a privileged building block in this domain. The orthogonal reactivity of its C2-ethyl carboxylate and C3-primary amine allows for rapid diversification into potent ATP-competitive inhibitors.

As a Senior Application Scientist, I have compiled this technical guide to benchmark the performance of elaborated pyrrolo[3,2-c]pyridine derivatives against industry-standard reference compounds. Specifically, we will evaluate their efficacy against two highly relevant oncology targets: FMS Kinase (CSF-1R) and Mitotic Kinase Monopolar Spindle 1 (MPS1) . This guide moves beyond basic IC50 reporting by detailing the causality behind our self-validating experimental workflows, ensuring that biochemical potency reliably translates into cellular efficacy.

Mechanistic Rationale: The Pyrrolo[3,2-c]pyridine Scaffold

The core architecture of the pyrrolo[3,2-c]pyridine system mimics the purine ring of adenosine triphosphate (ATP). When elaborated from the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate starting material, the resulting derivatives project deep into the adenine-binding pocket of the kinase hinge region.

For instance, in the context of FMS kinase—a critical driver of macrophage proliferation in tumor microenvironments—these derivatives form critical hydrogen bonds with the hinge region, effectively blocking the binding of ATP. This prevents the downstream phosphorylation of the PI3K/AKT and MAPK/ERK pathways, ultimately halting aberrant cellular proliferation .

G CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Activates PI3K PI3K / AKT Pathway FMS->PI3K Phosphorylates MAPK MAPK / ERK Pathway FMS->MAPK Phosphorylates Macrophage Macrophage Proliferation PI3K->Macrophage Survival MAPK->Macrophage Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor->FMS ATP-Competitive Block

Mechanistic pathway of FMS kinase signaling and targeted inhibition by pyrrolo[3,2-c]pyridines.

Experimental Design & Self-Validating Workflows

To objectively benchmark these compounds, we employ a two-tiered validation strategy. First, we establish direct biochemical target engagement. Second, we verify that this engagement translates across the cell membrane to induce a phenotypic response.

Workflow Prep 1. Compound Prep DMSO Dilution HTRF 2. HTRF Assay Kinase + ATP Prep->HTRF Cell 3. CellTiter-Glo Viability Readout HTRF->Cell Data 4. Data Analysis IC50 Calculation Cell->Data

Step-by-step experimental workflow for benchmarking kinase inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: We utilize HTRF rather than standard colorimetric or fluorometric assays because its time-resolved Förster Resonance Energy Transfer (TR-FRET) mechanism eliminates interference from compound autofluorescence—a notorious driver of false positives when screening dense heterocyclic scaffolds. Self-Validation System: Every assay plate must include a zero-enzyme negative control (0% activity) and a DMSO vehicle positive control (100% activity). The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring a robust signal-to-background ratio before any IC50 values are derived.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense 10-point serial dilutions of the test compounds (and reference standards) into a 384-well plate.

  • Kinase Reaction: Add the target kinase (FMS or MPS1) at its predetermined Km concentration, followed by the ATP/biotinylated-substrate master mix. Incubate for 60 minutes at room temperature.

  • Detection: Halt the reaction by adding a detection buffer containing EDTA, Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes, then measure the TR-FRET signal at 665 nm (acceptor) and 620 nm (donor) using a microplate reader. Calculate the 665/620 ratio.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Causality: Biochemical assays confirm target engagement but ignore cellular permeability, efflux pump liabilities, and metabolic stability. We use CellTiter-Glo to quantify ATP as a direct proxy for metabolically active cells, confirming that biochemical potency translates into phenotypic anti-proliferative efficacy. Self-Validation System: Staurosporine (1 µM) is included as a pan-kinase cytotoxic positive control to verify that the chosen cell lines are responsive to apoptotic induction.

  • Cell Seeding: Seed target cancer cell lines (e.g., MDA-MB-231 for FMS evaluation) at 2,000 cells/well in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Apply the serially diluted pyrrolo[3,2-c]pyridine derivatives and reference compounds. Incubate for 72 hours.

  • Lysis & Luminescence: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal.

  • Analysis: Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Normalize data against the DMSO vehicle control to calculate the cellular IC50 via non-linear regression.

Comparative Data Analysis

The tables below summarize the benchmarking data of highly optimized derivatives synthesized from the ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate core against industry-standard reference compounds.

Table 1: In Vitro FMS Kinase Benchmarking

Derivatives synthesized via amidation of the core scaffold were tested against the established FMS inhibitor KIST101029 .

CompoundStructural ClassFMS Kinase IC50 (nM)BMDM Cellular IC50 (nM)Fold Improvement vs Ref
KIST101029 Reference Standard96.0195.0Baseline (1.0x)
Compound 1e Pyrrolo[3,2-c]pyridine60.0142.01.6x
Compound 1r Pyrrolo[3,2-c]pyridine30.084.03.2x

Analysis: Compound 1r demonstrates a 3.2-fold improvement in biochemical potency over the reference standard KIST101029. Crucially, the cellular assay (BMDM) validates this trajectory, proving that the pyrrolo[3,2-c]pyridine scaffold maintains excellent cell permeability and avoids rapid intracellular degradation.

Table 2: MPS1 Kinase Benchmarking

Derivatives optimized for mitotic kinase Monopolar Spindle 1 (MPS1) were benchmarked against Reversine and other clinical candidates .

CompoundStructural ClassMPS1 Kinase IC50 (nM)A2780 Cell Proliferation IC50 (nM)Kinome Selectivity (Gini Coefficient)
Reversine Reference Standard~2.8350.0Low
Compound 8 HTS Hit (Unoptimized)230.0>10,000Moderate
Compound 65 (CCT251455) Pyrrolo[3,2-c]pyridine3.018.0High (Highly Selective)

Analysis: While the unoptimized HTS hit (Compound 8) showed poor cellular translation, structure-based optimization of the pyrrolo[3,2-c]pyridine core yielded Compound 65 (CCT251455). This compound matches the biochemical potency of the reference standard Reversine but vastly outperforms it in cellular anti-proliferative efficacy (18 nM vs 350 nM) due to superior physicochemical properties engineered into the scaffold.

Conclusion

Benchmarking studies clearly indicate that ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not merely a structural novelty, but a highly translatable pharmacological building block. Through strategic functionalization of its C2 and C3 positions, researchers can generate kinase inhibitors that consistently outperform standard reference compounds like KIST101029 and Reversine in both biochemical affinity and cellular efficacy. The self-validating workflows detailed in this guide ensure that these findings are robust, reproducible, and ready for advanced preclinical profiling.

References

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NCBI PMC) URL: [Link][1]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Procedural Safety & Logistical Operations Guide

Executive Summary

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a highly specialized azaindole building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. While its unique heterocyclic structure is invaluable for drug discovery, it presents specific operational hazards. The pyrrolo-pyridine core, combined with an amino and ester group, makes the compound biologically active, environmentally persistent, and reactive under certain conditions.

This guide provides a self-validating, step-by-step protocol for the safe handling, spill response, and final disposal of this compound, ensuring strict compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1][2] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[3][4].

Physicochemical & Hazard Profile

Understanding the causality behind a chemical's hazards is the foundation of laboratory safety. The hazards associated with this compound stem directly from its molecular architecture. The nucleophilic amino group and the basic nitrogen in the pyridine ring can interact with biological targets, leading to irritation and toxicity[5][6].

Table 1: Chemical Properties and GHS Hazard Summary
Property / HazardDetailMechanistic Causality
Chemical Name Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylateN/A
CAS Number 181284-32-2N/A
Molecular Formula C10H11N3O2N/A
Physical State Solid (Powder/Crystals)Fine particulates are easily aerosolized, increasing inhalation risk.
Acute Tox. 4 (H302) Harmful if swallowedAzaindole derivatives can intercalate or bind to biological targets, disrupting cellular function[5].
Skin Irrit. 2 (H315) Causes skin irritationThe basicity of the pyridine nitrogen can disrupt the acid mantle of the skin[5].
Eye Irrit. 2A (H319) Causes serious eye irritationDirect contact causes localized pH changes and tissue irritation[5].
STOT SE 3 (H335) May cause respiratory irritationInhalation of micro-crystals causes mechanical and chemical irritation of the mucosal lining[5].

Waste Segregation & Accumulation Protocol

Improper waste segregation is a leading cause of laboratory incidents and regulatory fines[7]. Because this compound is a non-halogenated organic solid, it must be segregated from strong oxidizers, acids, and halogenated waste streams to prevent exothermic reactions and ensure cost-effective disposal[7].

Step-by-Step Segregation Workflow
  • Characterize the Waste Stream: Determine if the waste is a dry solid (e.g., expired reagent, contaminated weigh boats) or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Primary Receptacle:

    • For Solids: Use a high-density polyethylene (HDPE) or glass wide-mouth container with a secure, screw-top lid[8]. Do not use metal cans, as trace moisture can cause degradation or corrosion[8].

    • For Liquids: Verify the solvent. If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol, route to the Non-Halogenated carboy. If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated carboy[7].

  • Establish a Satellite Accumulation Area (SAA): Under EPA RCRA guidelines (40 CFR 262.15), waste must be accumulated at or near the point of generation and under the control of the operator[3].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop or crystal. The label must explicitly state "Hazardous Waste" and list the chemical name (no abbreviations) and its primary hazards (Toxic, Irritant)[2][8].

WasteSegregation Start Waste Generation: Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Non-Halogenated Solid Organic Waste Bin Solid->SolidBin HalogenCheck Solvent Type? Liquid->HalogenCheck EHS EHS Collection & High-Temp Incineration SolidBin->EHS Halogenated Halogenated (e.g., DCM) Waste Carboy HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO) Waste Carboy HalogenCheck->NonHalogenated No Halogenated->EHS NonHalogenated->EHS

Figure 1: Decision tree for the proper segregation of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate waste streams.

Spill Response & Decontamination Workflow

Because this compound is a known respiratory irritant (H335)[5], dry sweeping a spill is strictly prohibited. Dry sweeping aerosolizes the micro-crystals, bypassing standard laboratory ventilation and creating an immediate inhalation hazard.

Step-by-Step Spill Response
  • Isolate and Assess: Immediately restrict access to the spill area. Assess the volume. If the spill is large (>50g) or highly aerosolized, evacuate the lab and contact Environmental Health and Safety (EHS)[9].

  • Don Appropriate PPE: At a minimum, equip a fit-tested N95 mask or half-face respirator, double nitrile gloves, a buttoned lab coat, and chemical splash goggles[10].

  • Dust-Free Containment: Cover the solid spill with a slightly damp absorbent pad or paper towel. The moisture prevents the powder from becoming airborne. Alternatively, use a HEPA-filtered vacuum specifically designated for chemical spills[10].

  • Collection: Carefully fold the damp absorbent inward, trapping the chemical. Place the absorbent and any contaminated broken glass into a puncture-resistant, sealable solid waste container[11].

  • Surface Decontamination: Wash the affected surface with a solution of soap and water, followed by a wipe-down with isopropanol to ensure all organic residues are solubilized and removed[10]. Dispose of all cleaning materials as hazardous waste.

SpillResponse Spill Solid Spill Detected PPE Don PPE (N95/Respirator, Nitrile Gloves, Goggles) Spill->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Sweep Sweep with Damp Absorbent or HEPA Vacuum Contain->Sweep Decon Decontaminate Surface (Soap & Water / Isopropanol) Sweep->Decon Dispose Place in Solid Hazardous Waste Container Decon->Dispose

Figure 2: Step-by-step workflow for mitigating and decontaminating a solid chemical spill.

Final Disposal & Incineration Strategy

Under no circumstances should ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate be disposed of down the laboratory sink or in standard municipal trash[7].

The Causality of Incineration: Complex heterocyclic compounds, particularly those containing stable aromatic nitrogen rings (like azaindoles), exhibit high environmental persistence. If sent to a standard landfill, they can leach into groundwater, posing toxicological risks to aquatic life[12].

Therefore, the only EPA-approved final disposal method for this class of solid organic waste is high-temperature incineration via a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF)[11][13].

  • Mechanism of Destruction: Industrial incinerators operate at temperatures exceeding 1,000°C (1,832°F). At these temperatures, the thermal energy is sufficient to break the stable carbon-nitrogen and carbon-carbon bonds of the pyrrolo-pyridine core.

  • Byproducts: The compound is completely oxidized into carbon dioxide ( CO2​ ), water vapor ( H2​O ), and nitrogen oxides ( NOx​ ). The NOx​ gases are subsequently scrubbed from the exhaust using catalytic reduction systems before being released into the atmosphere, ensuring zero environmental contamination.

When the SAA container is full (or reaches the regulatory time limit, typically 90 to 180 days depending on your facility's generator status), submit a waste pickup request to your institution's EHS department for lab packing and off-site incineration[4][13].

References

  • OSHA FactSheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450). Occupational Safety and Health Administration. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K). U.S. Environmental Protection Agency. Available at:[Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available at:[Link]

  • 1H,2H,3H-pyrrolo(3,2-c)pyridine | CID 12490979 - Safety and Hazards. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. MCF Environmental Services. Available at:[Link]

Sources

Personal protective equipment for handling ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a specialized heterocyclic amine and ester building block[1][2]. It is heavily utilized in drug discovery, serving as a critical scaffold for synthesizing advanced therapeutics, including tyrosine kinase inhibitors and highly potent allosteric HIV-1 integrase inhibitors[3][4].

Because of its complex molecular architecture, handling this compound requires rigorous adherence to specialized safety protocols. This guide provides drug development professionals with field-proven, self-validating methodologies to ensure absolute laboratory safety and operational efficiency.

Mechanistic Toxicology & Hazard Profile

To implement effective Personal Protective Equipment (PPE), we must first understand the causality behind the compound's hazards. As a pyrrolopyridine derivative, this compound presents three primary exposure risks[5]:

  • Dermal Penetration (H315): The lipophilic nature of the fused pyrrolopyridine ring system facilitates rapid absorption through the stratum corneum. Once in the epidermis, the amine and ester functional groups can cause localized sensitization and irritation[6].

  • Ocular Damage (H319): Fine organic particulates can dissolve in the aqueous environment of the eye, leading to severe corneal irritation.

  • Inhalation Risk (H335): As a dry powder, static repulsion during weighing can aerosolize the compound, leading to mucosal absorption and respiratory tract irritation[5].

Hazard_Pathway Compound Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Skin Dermal Contact Compound->Skin Eye Ocular Contact Compound->Eye Inhale Inhalation Compound->Inhale SkinMech Lipophilic Penetration (H315: Skin Irritation) Skin->SkinMech EyeMech Corneal Irritation (H319: Eye Irritation) Eye->EyeMech InhaleMech Mucosal Absorption (H335: Respiratory Irritation) Inhale->InhaleMech PPE_Skin Double Nitrile Gloves FR Lab Coat SkinMech->PPE_Skin Mitigation PPE_Eye ANSI Z87.1 Goggles EyeMech->PPE_Eye Mitigation PPE_Inhale Fume Hood (80-120 fpm) InhaleMech->PPE_Inhale Mitigation

Logical relationship between compound exposure routes, physiological hazards, and required PPE.

Quantitative PPE Specifications (The "Armor")

Standard laboratory PPE is insufficient for handling concentrated heterocyclic amines[7]. The table below outlines the quantitative specifications required to establish a self-validating protective barrier.

PPE CategorySpecification / StandardMechanistic JustificationReplacement / Validation Protocol
Primary Gloves Nitrile, ≥0.11 mm thickness (EN 374)Nitrile provides superior resistance against non-polar aromatic amines compared to latex.Self-Validation: Perform visual inflation test pre-donning. Replace every 2 hours.
Secondary Gloves Nitrile, ≥0.11 mm thicknessActs as a sacrificial layer. Prevents dermal transfer during the doffing process.Self-Validation: Any visible powder adherence dictates immediate replacement.
Eye Protection ANSI Z87.1 / EN 166 Splash GogglesForms a complete seal around the eyes, preventing micro-particulate ingress.Self-Validation: Ensure no gaps exist between the goggles and the face.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge ignition of organic dust during transfer.Self-Validation: Must be fully buttoned; exposed skin invalidates the setup.
Engineering Fume Hood (80-120 fpm face velocity)Captures aerosolized powders and prevents respiratory tract exposure.Self-Validation: Digital monitor alarm invalidates safety if flow drops <80 fpm.

Self-Validating Operational Workflow

Do not merely execute steps; understand the causality of the workflow. This protocol ensures that any failure in containment is immediately detectable, allowing the operator to halt the process before exposure occurs.

PPE_Workflow A 1. Environmental Verification B 2. PPE Donning Sequence A->B C 3. Static-Free Weighing B->C D 4. Material Transfer C->D E 5. Surface Decontamination D->E Spill Spill Detected? D->Spill F 6. Doffing & Waste Segregation E->F Spill->E No SpillResponse Initiate Spill Protocol Spill->SpillResponse Yes SpillResponse->E

Step-by-step operational workflow for handling hazardous heterocyclic amines.

Phase 1: Preparation & PPE Donning
  • Verify Engineering Controls: Check the fume hood's digital face velocity monitor. A reading between 80-120 fpm self-validates the containment barrier[7]. If the alarm sounds, the system invalidates the safe working environment—do not proceed.

  • Don Base Layer: Put on the FR lab coat and ANSI Z87.1 splash goggles.

  • Double-Glove Technique: Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the lab coat sleeves. Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates an interlocking barrier against powder intrusion.

Phase 2: Material Handling & Weighing
  • Static Elimination (Critical Step): Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is prone to static charge. Pass an anti-static zero-stat gun over the analytical balance and the weigh boat. Causality: Static charge causes powder repulsion, leading to aerosolization outside the primary containment zone.

  • Tool Selection: Use a grounded, anti-static micro-spatula. If the powder clings to the spatula shaft, static is still present—this visual cue invalidates the setup, requiring re-ionization before proceeding.

  • Weighing: Keep the compound container and the weigh boat at least 6 inches inside the fume hood sash to ensure optimal laminar flow capture.

Phase 3: Transfer and Decontamination
  • Dissolution: If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the weigh boat or vial inside the hood to suppress dust generation immediately.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol) to solubilize and remove residual pyrrolopyridine dust.

Spill Response and Disposal Plan

Improper disposal of heterocyclic amines can lead to environmental toxicity and cross-contamination[6]. Treat all materials that have contacted Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as hazardous waste.

Immediate Spill Response:

  • Powder Spill: Do not sweep, as this aerosolizes the compound. Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol) to dissolve and trap the powder.

  • Wipe Down: Clean the area with secondary solvent wipes, moving from the outside of the spill toward the center.

Waste Segregation & Disposal:

  • Solid Waste: Place the outer sacrificial gloves, contaminated weigh boats, empty compound vials, and spill cleanup pads into a clearly labeled, sealable biohazard/chemical solid waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in the appropriate liquid waste carboy. Ensure strict segregation: use the Halogenated waste stream if dissolved in DCM/Chloroform, or the Non-Halogenated waste stream if dissolved in DMSO/Methanol.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid waste container. Remove the lab coat and goggles, then finally remove the inner gloves, washing hands thoroughly with soap and water immediately afterward.

References

  • Hazcard: Heterocyclic Amines Safety & Risk Assessment Guidance . Scribd. Available at:[Link]

  • Model Chemical Hygiene Plan (Heterocyclic Amines) . University of Kentucky EHS. Available at:[Link]

  • Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine . XiXisys. Available at:[Link]

  • A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor . National Institutes of Health (NIH). Available at:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.